Technical Documentation Center

3-Hydroxycyclohexaneethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Hydroxycyclohexaneethanol
  • CAS: 86576-87-6

Core Science & Biosynthesis

Foundational

3-Hydroxycyclohexaneethanol (CAS 86576-87-6): Physicochemical Profiling and Applications in Medicinal Chemistry & Formulation

Executive Summary For researchers and drug development professionals, the selection of appropriate formulation solvents and synthetic linkers is a critical determinant of an Active Pharmaceutical Ingredient's (API) succe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary For researchers and drug development professionals, the selection of appropriate formulation solvents and synthetic linkers is a critical determinant of an Active Pharmaceutical Ingredient's (API) success. 3-Hydroxycyclohexaneethanol (CAS 86576-87-6) —a cycloaliphatic diol—offers unique bifunctional utility. Structurally characterized by a rigid cyclohexane ring bearing a secondary hydroxyl group and a flexible ethyl chain terminating in a primary hydroxyl group, this compound serves a dual purpose in modern pharmaceutics. It acts as a highly effective phase-disrupting solvent to enhance the aqueous dispersibility of lipophilic/cationic APIs, and as an asymmetric bifunctional building block for complex molecular synthesis (e.g., PROTACs and ADCs).

This whitepaper synthesizes the physicochemical properties, mechanistic formulation dynamics, and validated experimental protocols associated with 3-hydroxycyclohexaneethanol.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of 3-hydroxycyclohexaneethanol is essential for predicting its behavior in both biological systems and synthetic workflows. The molecule's bidentate hydrogen-bonding capacity (2 donors, 2 acceptors) and its moderate lipophilicity make it highly miscible in both aqueous and organic media[1].

Below is a consolidated profile of its quantitative data:

PropertyValueSource / Method
CAS Registry Number 86576-87-6Common Chemistry[1]
DSSTox Substance ID DTXSID001310462EPA CompTox[2]
Molecular Formula C8H16O2Computed[1]
Molecular Weight 144.21 g/mol PubChem Release 2021.05.07[1]
XLogP3 (Partition Coefficient) 0.9Computed via XLogP3 3.0[1]
Topological Polar Surface Area 40.5 ŲComputed via Cactvs 3.4.6.11[1]
Hydrogen Bond Donors 2Structural Analysis[1]
Hydrogen Bond Acceptors 2Structural Analysis[1]
Rotatable Bonds 2Structural Analysis[1]
Mechanistic Formulation Dynamics: The "Principal Solvent" Effect

In pharmaceutical formulations, particularly those involving lipophilic or cationic APIs, the formation of highly ordered lamellar gel phases can severely restrict aqueous dispersibility and bioavailability. 3-Hydroxycyclohexaneethanol functions as a highly efficient "principal solvent" or phase-disruptor[3].

The Causality: The utility of this diol lies in its specific partition coefficient and its amphiphilic geometry. The cycloaliphatic ring provides sufficient steric bulk to intercalate into and disrupt the hydrophobic tails of lipid bilayers or surfactant aggregates. Simultaneously, the two spatially separated hydroxyl groups maintain strong hydrogen-bonding networks with the continuous aqueous phase. This dual action effectively lowers the phase transition temperature of the system, converting viscous, opaque lamellar gels into clear, isotropic micellar dispersions[3].

FormulationDynamics A Cationic/Lipophilic API C Lamellar Gel Phase (Highly Ordered) A->C Hydrophobic Aggregation B Aqueous Medium B->C Solvation Barrier E Steric Disruption & Phase Transition C->E Addition of Diol D 3-Hydroxycyclohexaneethanol (CAS 86576-87-6) D->E Intercalation into Bilayer F Isotropic Micellar Dispersion (Enhanced Bioavailability) E->F Lowered Transition Temp

Fig 1. Mechanistic disruption of highly ordered lamellar phases by 3-hydroxycyclohexaneethanol.

Synthetic Applications: Asymmetric Bifunctional Building Blocks

Beyond formulation, 3-hydroxycyclohexaneethanol is a highly valuable bifunctional linker in medicinal chemistry. The molecule features two distinct hydroxyl groups: a primary alcohol located on the flexible ethyl chain, and a secondary alcohol directly attached to the rigid cyclohexane ring[1].

The Causality: This structural asymmetry is a critical synthetic advantage. The primary alcohol is significantly less sterically hindered and exhibits higher nucleophilicity compared to the secondary alcohol. This allows chemists to perform highly regioselective reactions—such as mono-protection, mono-esterification, or selective oxidation—without the need for complex, low-yield protecting-group manipulations. Such bifunctional linkers are increasingly utilized to create precise spatial separations between pharmacophores.

SyntheticWorkflow Diol 3-Hydroxycyclohexaneethanol (Bifunctional Diol) Intermediate Primary Silyl Ether (Sterically Selected) Diol->Intermediate Selective Protection Reagent TBDMS-Cl, Imidazole CH2Cl2, 0°C Reagent->Intermediate Nucleophilic Attack Validation1 TLC/NMR Validation (Confirm Mono-protection) Intermediate->Validation1 In-process Control SecReaction Secondary OH Activation (e.g., Swern Oxidation) Validation1->SecReaction If >95% Purity Product Functionalized API Linker SecReaction->Product Downstream Synthesis

Fig 2. Workflow for the sterically driven selective functionalization of 3-hydroxycyclohexaneethanol.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding in-process controls to guarantee data reliability.

Protocol 1: Shake-Flask HPLC Determination of Partition Coefficient (LogP)
  • Causality: While computed XLogP3 is 0.9[1], experimental validation is critical for liposomal formulation. The shake-flask method is chosen over potentiometric titration because the molecule lacks ionizable groups (pKa > 14).

  • Self-Validating System: The protocol requires quantifying both the aqueous and organic layers. The sum of the mass in both layers must equal the initial input mass (98-102% recovery). If recovery falls outside this range, it indicates emulsion formation or evaporative loss, invalidating the run.

Step-by-Step Methodology:

  • Pre-saturate 1-octanol and HPLC-grade water by stirring together vigorously for 24 hours at 25°C, then separate the phases.

  • Dissolve 10.0 mg of 3-hydroxycyclohexaneethanol in 10.0 mL of the pre-saturated aqueous phase.

  • Add 10.0 mL of pre-saturated 1-octanol to the aqueous solution in a thermostated (25°C) glass vial.

  • Agitate mechanically at 200 rpm for 6 hours to ensure thermodynamic equilibrium.

  • Centrifuge the biphasic mixture at 3000 x g for 20 minutes to break any micro-emulsions (a critical step, as diols possess mild surfactant-like properties).

  • Sample both phases using a gas-tight syringe. Analyze via HPLC equipped with a Refractive Index Detector (RID), as the molecule lacks a strong UV chromophore.

  • Calculate LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

  • Validation Check: Ensure Massoctanol​+Masswater​=Massinitial​±2% .

Protocol 2: Selective Mono-Silylation of the Primary Hydroxyl
  • Causality: To utilize the diol as a linker, the primary and secondary alcohols must be differentiated. tert-Butyldimethylsilyl chloride (TBDMS-Cl) is bulky enough to provide >95% regioselectivity for the less hindered primary alcohol. Imidazole acts as both a base to neutralize HCl and a nucleophilic catalyst to form the highly reactive N-silylpyridinium intermediate.

  • Self-Validating System: In-process TLC monitoring (using a KMnO₄ stain) and crude ¹H-NMR. The disappearance of the primary OH triplet and the appearance of the TBDMS singlet validate the reaction before proceeding to secondary OH activation.

Step-by-Step Methodology:

  • Dissolve 1.0 eq (1.44 g, 10 mmol) of 3-hydroxycyclohexaneethanol in 20 mL of anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.

  • Add 2.0 eq (1.36 g, 20 mmol) of imidazole and stir until fully dissolved.

  • Cool the mixture to 0°C using an ice bath to maximize kinetic regioselectivity.

  • Dropwise add 1.05 eq (1.58 g, 10.5 mmol) of TBDMS-Cl dissolved in 5 mL CH₂Cl₂ over 15 minutes.

  • Stir for 2 hours at 0°C.

  • Validation Check: Quench a 50 µL aliquot in water, extract with EtOAc, and run TLC (Hexanes:EtOAc 7:3). Stain with KMnO₄. A single new spot with a higher Rf indicates successful mono-protection. If starting material persists, add an additional 0.05 eq TBDMS-Cl.

  • Quench the main reaction with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References
  • PubChem. "3-Hydroxycyclohexaneethanol | C8H16O2 | CID 12225057 - PubChem - NIH." National Center for Biotechnology Information.[1] URL:[Link]

  • EPA CompTox Chemicals Dashboard. "3-Hydroxycyclohexaneethanol Env. Fate/Transport (DTXSID001310462)." Environmental Protection Agency.[2] URL:[Link]

  • Wahl, E. H., et al. "Concentrated, stable, preferably clear, fabric softening composition containing amine fabric softener." US Patent US20020155983A1, 2002. (Cited for formulation dynamics and principal solvent phase transition properties).[3] URL:

Sources

Exploratory

Toxicity data and safety data sheet (SDS) for 3-Hydroxycyclohexaneethanol

Executive Summary In the landscape of chemical formulation and drug development, researchers frequently encounter "data-poor" compounds—molecules with high utility but lacking comprehensive in vivo toxicological dossiers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of chemical formulation and drug development, researchers frequently encounter "data-poor" compounds—molecules with high utility but lacking comprehensive in vivo toxicological dossiers. 3-Hydroxycyclohexaneethanol (CAS: 86576-87-6) is a prime example. Functioning primarily as an alicyclic diol intermediate and a specialized solvent in fabric softening compositions[1], empirical safety data for this compound is sparse.

As application scientists, we cannot halt development due to a lack of legacy data. Instead, we must construct a scientifically rigorous, self-validating Safety Data Sheet (SDS) using predictive toxicology, physicochemical profiling, and read-across methodologies. This whitepaper outlines the mechanistic causality behind the predicted toxicity of 3-Hydroxycyclohexaneethanol (3-HCE) and provides the self-validating in vitro protocols required to empirically confirm these predictions.

Physicochemical Profiling & Mechanistic Causality

The foundation of predictive toxicology lies in understanding how a molecule's physical properties dictate its biological interactions. 3-HCE is an alicyclic compound featuring a cyclohexane ring substituted with a hydroxyl group and a hydroxyethyl group.

Causality of Interaction: The dual hydroxyl groups act as potent hydrogen bond donors and acceptors. In biological systems, this structural motif disrupts the hydration shells of cellular proteins, leading to localized protein denaturation—the primary mechanism behind mucosal and ocular irritation. Concurrently, the alicyclic cyclohexane ring provides moderate lipophilicity, allowing the molecule to partition into the stratum corneum of the skin, though its relatively low XLogP3 prevents severe bioaccumulation[2].

Table 1: Quantitative Physicochemical Profile of 3-HCE[2]
PropertyValueToxicological Implication
Molecular Formula C8H16O2Aliphatic/alicyclic nature; lacks reactive electrophilic centers (e.g., epoxides), minimizing genotoxic risk.
Molecular Weight 144.21 g/mol Low MW facilitates rapid dermal and mucosal penetration.
XLogP3 0.9Moderate lipophilicity; capable of crossing lipid bilayers but rapidly cleared.
Topological Polar Surface Area (TPSA) 40.5 ŲHigh membrane permeability; suggests potential for systemic absorption if ingested.
Hydrogen Bond Donors/Acceptors 2 / 2High capacity for localized tissue irritation via protein interaction.

Read-Across Methodology for Hazard Identification

To bridge the data gap for 3-HCE, we employ a read-across methodology using structurally analogous alicyclic diols, specifically 1,2-cyclohexanediol and 1,4-cyclohexanediol .

According to established safety data for these analogs, alicyclic diols are generally not classified as carcinogenic or mutagenic[3][4]. However, they consistently exhibit specific acute hazards. For instance, 1,4-cyclohexanediol is classified under GHS as causing serious eye irritation (Category 2) and specific target organ toxicity - single exposure (STOT SE 3, respiratory irritation)[3]. Furthermore, studies on the biological impact of alicyclic diols indicate potential for localized cytotoxicity at high concentrations, though they lack the severe systemic toxicity seen in unsaturated analogs[5].

By extrapolating these structural alerts, we can synthesize a highly probable SDS for 3-HCE.

Synthesized Safety Data Sheet (SDS) Parameters

Based on the physicochemical profile and read-across data, the following GHS classifications and handling parameters are established for 3-HCE.

Table 2: Predicted GHS Classification and Safety Parameters
SDS SectionPredicted Classification / ParameterMechanistic Justification
Section 2: Hazard Identification Warning. H319: Causes serious eye irritation.H335: May cause respiratory irritation.H-bonding capacity of the diol moiety disrupts corneal and respiratory mucosal proteins[3].
Section 4: First Aid Measures Eyes: Flush with water for 15 mins.Inhalation: Move to fresh air.Rapid dilution is required to break hydrogen bonding with tissue surfaces.
Section 8: Exposure Controls/PPE Eye Protection: Chemical safety goggles.Respirator: N95/P100 half-mask for aerosols.Prevents localized concentration of the diol on sensitive mucous membranes[4].
Section 11: Toxicological Info Acute Oral LD50 (Rat): > 2000 mg/kg (Est.)Genotoxicity: Negative (Est.)Lack of reactive double bonds or epoxide-forming potential prevents DNA adduction[5].

Self-Validating Experimental Protocols (In Vitro)

To transition 3-HCE from a "predicted" SDS to an "empirically validated" SDS without relying on animal models, researchers must execute the following in vitro assays. Crucially, these protocols are designed as self-validating systems: the data is only considered acceptable if the internal controls meet strict, pre-defined mathematical criteria.

Protocol A: Ocular Irritation Validation via BCOP Assay (OECD 437)

Purpose: To empirically validate the H319 (Eye Irritation) prediction. The Bovine Corneal Opacity and Permeability (BCOP) assay measures the ability of 3-HCE to cause protein denaturation (opacity) and disrupt epithelial tight junctions (permeability).

Step-by-Step Methodology:

  • Tissue Preparation: Excise corneas from freshly slaughtered bovine eyes. Mount in specialized holders with anterior and posterior chambers filled with Eagle's Minimum Essential Medium (EMEM).

  • Equilibration: Incubate at 32°C for 1 hour. Measure baseline opacity using an opacitometer.

  • Exposure: Apply 750 µL of 20% (w/v) 3-HCE solution to the anterior epithelial surface.

    • Controls: Apply 0.9% NaCl (Negative Control) and 20% Imidazole (Positive Control) to separate corneas.

  • Incubation & Washing: Incubate for 4 hours at 32°C. Wash thoroughly with EMEM.

  • Measurement: Record final opacity. Add sodium fluorescein (4 mg/mL) to the anterior chamber, incubate for 90 mins, and measure optical density (OD490) of the posterior chamber fluid to assess permeability.

  • System Suitability & Self-Validation Criteria (CRITICAL):

    • The assay validates only if the Negative Control yields an In Vitro Irritancy Score (IVIS) ≤ 3.

    • The Positive Control must yield an IVIS within two standard deviations of the laboratory's historical mean.

  • Data Calculation: IVIS=MeanOpacity+(15×MeanPermeabilityOD490​) . An IVIS > 3 confirms GHS Category 2 classification.

Protocol B: Dermal Cytotoxicity via RhE Tissue (OECD 439)

Purpose: To assess skin irritation potential using 3D Reconstructed Human Epidermis (RhE).

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer RhE inserts (e.g., EpiDerm™) to 6-well plates with maintenance medium. Incubate overnight at 37°C, 5% CO2.

  • Application: Apply 30 µL of undiluted 3-HCE directly to the stratum corneum surface of the tissue.

    • Controls: Apply DPBS (Negative Control) and 5% SDS (Positive Control).

  • Exposure: Incubate for 35 minutes at 37°C.

  • Washing: Rinse tissues 15 times with DPBS to remove residual chemical.

  • Viability Assessment (MTT Assay): Transfer tissues to a 1 mg/mL MTT solution. Incubate for 3 hours. The diol's cytotoxicity is inversely proportional to the mitochondrial reduction of MTT to purple formazan.

  • Extraction & Readout: Extract formazan using isopropanol. Read OD at 570 nm.

  • System Suitability & Self-Validation Criteria (CRITICAL):

    • The assay validates only if the Negative Control OD570 is ≥ 0.8 and ≤ 2.8.

    • The Positive Control viability must be ≤ 20% relative to the Negative Control.

  • Interpretation: If 3-HCE viability is ≤ 50%, it is classified as a skin irritant (Category 2).

Workflow Visualization

The following diagram maps the logical flow from encountering a data-poor compound to generating a validated SDS.

G Target 3-Hydroxycyclohexaneethanol (Target Compound) PhysChem Physicochemical Profiling (MW: 144.21, XLogP3: 0.9) Target->PhysChem ReadAcross Read-Across Analogs (1,2- & 1,4-Cyclohexanediol) Target->ReadAcross Mech Mechanistic Causality (H-Bonding & Lipophilicity) PhysChem->Mech ReadAcross->Mech GHS Predicted GHS Classification (Eye Irrit. 2, STOT SE 3) Mech->GHS In Silico Extrapolation InVitro Self-Validating In Vitro Assays (BCOP & RhE) GHS->InVitro Empirical Testing FinalSDS Finalized Safety Data Sheet InVitro->FinalSDS Validated Data

Fig 1: Predictive toxicology and self-validating workflow for data-poor alicyclic diols.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12225057, 3-Hydroxycyclohexaneethanol." PubChem,
  • Google Patents. "US20020155983A1 - Concentrated, stable, preferably clear, fabric softening composition containing amine fabric softener.
  • Merck Millipore. "SAFETY DATA SHEET: 1,4-cyclohexanediol (mixture of cis/trans isomers)." Merck Millipore,
  • Fisher Scientific. "SAFETY DATA SHEET: cis-1,2-Cyclohexanediol." Fisher Scientific,
  • MDPI. "Biological Impact of the Ratio of E-Cigarette Liquid Base Constituents, Propylene Glycol and Vegetable Glycerin, on Primary Human Melanocytes." MDPI,

Sources

Foundational

Thermodynamic Stability and Phase Behavior of 3-Hydroxycyclohexaneethanol: A Technical Guide for Advanced Formulation

Executive Summary 3-Hydroxycyclohexaneethanol (3-HCE), formally identified as 3-(2-hydroxyethyl)cyclohexan-1-ol (CAS: 86576-87-6), is a specialized cycloalkane diol characterized by a cyclohexane ring substituted with bo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxycyclohexaneethanol (3-HCE), formally identified as 3-(2-hydroxyethyl)cyclohexan-1-ol (CAS: 86576-87-6), is a specialized cycloalkane diol characterized by a cyclohexane ring substituted with both a hydroxyl group and a flexible hydroxyethyl side chain[1]. In advanced chemical formulation—particularly in the development of clear, concentrated fabric softening compositions—3-HCE acts as a critical phase-stabilizing solvent[2].

As a Senior Application Scientist, understanding the thermodynamic stability and phase behavior of this molecule is paramount. This guide deconstructs the conformational thermodynamics, intermolecular hydrogen-bonding networks, and thermal phase transitions of 3-HCE. Furthermore, it establishes a self-validating experimental framework for characterizing the thermodynamic profiles of complex diols.

Conformational Thermodynamics and Stereochemistry

The thermodynamic stability of 3-HCE is fundamentally dictated by the stereochemistry of its cyclohexane ring. Because the molecule is a 1,3-disubstituted cyclohexane, the relative positioning of the hydroxyl (-OH) and hydroxyethyl (-CH₂CH₂OH) groups governs the internal strain energy.

Causality of Conformational Stability

In cyclohexane derivatives, substituents strongly prefer the equatorial position to avoid 1,3-diaxial steric clashes.

  • Cis-1,3 Isomer: The cis-configuration allows both substituents to occupy equatorial positions simultaneously (e,e). This diequatorial conformation minimizes steric repulsion, making it the most thermodynamically stable state.

  • Trans-1,3 Isomer: The trans-configuration forces one substituent into an axial position (a,e). Given the significant steric bulk of the hydroxyethyl group, placing it in an axial position incurs a severe energetic penalty, driving the equilibrium away from this conformer.

ConformationalLogic A 3-Hydroxycyclohexaneethanol (C8H16O2) B Cis-1,3 Isomer A->B C Trans-1,3 Isomer A->C D Diequatorial (e,e) No 1,3-diaxial strain B->D E Diaxial (a,a) Severe 1,3-diaxial strain B->E F Axial-Equatorial (a,e) Moderate strain C->F G Thermodynamically Most Stable D->G H Thermodynamically Unstable E->H I Intermediate Stability F->I

Fig 1: Conformational thermodynamic stability logic for 1,3-disubstituted cyclohexanes.

Phase Behavior and Intermolecular Forces

The phase behavior of 3-HCE is dominated by extensive hydrogen bonding. While intramolecular hydrogen bonds can form and influence the acidity and localized stability of cyclohexanediols[3], it is the intermolecular hydrogen-bonding network that dictates macroscopic phase transitions.

Unlike symmetrical diols such as 1,4-cyclohexanediol (which exhibits a highly crystalline structure and a melting point near 100°C)[4], the asymmetric and flexible hydroxyethyl side chain of 3-HCE disrupts crystal lattice packing. This structural frustration lowers the melting point significantly, often resulting in a highly viscous, supercooled liquid or a low-melting amorphous solid at standard ambient temperature and pressure (SATP).

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic and physicochemical properties of 3-HCE, synthesizing computed identifiers with extrapolated phase data based on structural analogs.

PropertyValueSource / Methodology
Molecular Formula C₈H₁₆O₂Computed Identifier[1]
Molecular Weight 144.21 g/mol Computed Identifier[1]
XLogP3 0.9Octanol-Water Partitioning[1]
Topological Polar Surface Area 40.5 ŲComputed[1]
Boiling Point (1 atm) > 250°C (Extrapolated)Analogous to Cyclohexanediols[4]
Physical State (25°C) Viscous Liquid / Amorphous SolidStructural Extrapolation

Applied Thermodynamics in Formulation

In industrial applications, 3-HCE is utilized to manipulate the thermodynamics of surfactant systems. For example, in the formulation of concentrated fabric softeners containing quaternary ammonium compounds, achieving a clear, isotropic liquid requires suppressing the Krafft temperature (the temperature at which surfactants crystallize out of solution)[2].

Mechanistic Insight: 3-HCE acts as a co-solvent that intercalates into the surfactant micelle interface. The cyclohexane ring provides hydrophobic compatibility with the lipid tails of the softener, while the two hydroxyl groups maintain hydrogen bonding with the aqueous continuous phase. This dual action increases the entropy of mixing ( ΔSmix​ ), thereby lowering the Gibbs Free Energy ( ΔG ) of the solution and preventing phase separation at low temperatures[2].

Experimental Methodologies for Thermodynamic Profiling

To empirically validate the phase behavior and thermal stability of 3-HCE and similar diols, a rigorous analytical workflow must be employed. The following protocols are designed as self-validating systems to ensure data integrity.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine the glass transition temperature (Tg) and melting point (Tm).

  • Sample Preparation: Weigh 5.0–10.0 mg of 3-HCE into a hermetically sealed aluminum pan. Causality: Precise mass recording is mandatory for the accurate integration of enthalpic transitions ( ΔH ).

  • Desiccation: Store the unsealed pans in a vacuum desiccator over P₂O₅ for 24 hours prior to sealing. Causality: 3-HCE is highly hygroscopic. Trace water acts as a plasticizer, disrupting the hydrogen-bonded network and artificially depressing both Tg and Tm. Rigorous desiccation isolates the pure thermodynamic properties of the molecule.

  • Thermal Cycling (Heat-Cool-Heat):

    • Ramp 1: Heat from 25°C to 150°C at 10°C/min. Causality: Erases the thermal history and residual mechanical stress from sample loading.

    • Cool 1: Quench cool from 150°C to -50°C at 20°C/min. Causality: Rapid cooling traps the molecule in an amorphous state, ensuring the glass transition is clearly observable upon reheating.

    • Ramp 2: Heat from -50°C to 150°C at 10°C/min. Causality: Data collected during this second heating ramp provides the true, reproducible thermodynamic Tg and Tm.

Thermogravimetric Analysis (TGA) Protocol

Objective: Establish the thermal degradation limit (Td).

  • Sample Loading: Load 10–15 mg of 3-HCE into a clean platinum crucible.

  • Purge Gas Configuration: Establish a Nitrogen (N₂) flow at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, allowing the analyst to isolate purely thermal decomposition mechanisms (e.g., dehydration and C-C bond cleavage).

  • Heating Ramp: Heat from 25°C to 500°C at 10°C/min. Causality: This standard heating rate ensures thermal equilibrium within the sample droplet while minimizing thermal lag between the furnace and the sample thermocouple.

Workflow S1 Sample Prep (Vacuum Desiccation) S2 DSC Analysis (Heat-Cool-Heat Cycle) S1->S2 S3 TGA Analysis (N2 Purge, 10°C/min) S1->S3 S4 Phase Transition Mapping (Tg, Tm) S2->S4 S5 Thermal Degradation Limit (Td) S3->S5 S6 Thermodynamic Profile Generation S4->S6 S5->S6

Fig 2: Standardized experimental workflow for thermal and phase behavior profiling.

Conclusion

The thermodynamic stability of 3-Hydroxycyclohexaneethanol is a delicate interplay between its ring stereochemistry and its capacity for extensive intermolecular hydrogen bonding. By favoring the diequatorial cis-conformation and utilizing its asymmetrical structure to disrupt crystallization, 3-HCE serves as an exceptionally stable, high-boiling solvent. Adhering to the rigorous desiccation and thermal cycling protocols outlined above ensures that researchers can accurately map its phase behavior, unlocking its full potential in advanced chemical formulations.

References

  • National Center for Biotechnology Information. "3-Hydroxycyclohexaneethanol | C8H16O2 | CID 12225057" PubChem. URL:[Link]

  • Frankenbach, G. M., et al. "Concentrated, stable, preferably clear, fabric softening composition containing amine fabric softener" Google Patents (US20020155983A1).
  • National Institute of Standards and Technology. "1,4-Cyclohexanediol, cis-" NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Zhang, X., et al. "Acidities in Cyclohexanediols Enhanced by Intramolecular Hydrogen Bonds" Journal of the American Chemical Society, 126(50), 16440-16441. URL:[Link]

Sources

Exploratory

1H and 13C NMR Spectroscopy Reference Data for 3-Hydroxycyclohexaneethanol: A Comprehensive Technical Guide

Executive Summary The structural elucidation of cycloaliphatic diols is a critical analytical step in drug development, materials science, and fine chemical synthesis. 3-Hydroxycyclohexaneethanol (CAS: 86576-87-6) presen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of cycloaliphatic diols is a critical analytical step in drug development, materials science, and fine chemical synthesis. 3-Hydroxycyclohexaneethanol (CAS: 86576-87-6) presents a unique analytical challenge due to its conformational flexibility, overlapping aliphatic signals, and the presence of two distinct hydroxyl environments.

As a Senior Application Scientist, I have designed this whitepaper to serve as a definitive technical guide. It moves beyond mere data tabulation to explain the underlying quantum mechanical causality of the chemical shifts, providing self-validating experimental protocols and 2D NMR workflows necessary for absolute structural verification.

Chemical Context and Molecular Architecture

According to the PubChem database, 3-Hydroxycyclohexaneethanol is a saturated cyclic compound featuring both a secondary alcohol on the ring and a primary alcohol on an ethyl side chain [1].

  • IUPAC Name: 3-(2-hydroxyethyl)cyclohexan-1-ol

  • Molecular Formula: C₈H₁₆O₂

  • Molecular Weight: 144.21 g/mol

The molecule exists as a mixture of cis and trans diastereomers. In solution, the cyclohexane ring undergoes rapid chair-chair interconversion, though the equilibrium heavily favors the conformer where the bulky 2-hydroxyethyl group occupies the equatorial position to minimize 1,3-diaxial steric interactions. This conformational bias directly impacts the observed time-averaged Nuclear Magnetic Resonance (NMR) coupling constants and chemical shifts.

Theoretical Grounding in NMR Spectroscopy

The fundamental principles of NMR dictate that the resonance frequency of an active nucleus (such as ¹H or ¹³C) is highly sensitive to its local electron density and magnetic environment [2]. Electronegative atoms, such as the oxygen in the hydroxyl groups of 3-Hydroxycyclohexaneethanol, withdraw electron density from adjacent nuclei. This deshielding effect exposes the nuclei to a higher effective magnetic field, shifting their resonance to a higher frequency (downfield).

Given the structural complexity of substituted cyclohexanes, empirical additivity rules and predictive Density Functional Theory (DFT) frameworks are heavily relied upon to assign chemical shifts accurately [3]. By applying these validated models, we can construct a highly accurate theoretical reference spectrum for this compound.

Self-Validating Sample Preparation and Acquisition Protocol

To ensure high-fidelity data, the experimental protocol must be a self-validating system. The use of deuterated chloroform (CDCl₃) provides a deuterium lock signal to stabilize the spectrometer's magnetic field, while Tetramethylsilane (TMS) serves as an internal standard. The residual CHCl₃ peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C) acts as an internal calibration check against the TMS signal at 0.00 ppm.

Step-by-Step Methodology
  • Sample Dissolution: Weigh precisely 15 mg of 3-Hydroxycyclohexaneethanol. Dissolve in 0.6 mL of high-purity CDCl₃ (99.8% D) to ensure sufficient concentration for ¹³C acquisition while avoiding viscosity-induced line broadening.

  • Internal Standardization: Add 0.03% v/v TMS. This provides a sharp, highly shielded reference peak at 0.00 ppm, ensuring all subsequent chemical shifts are accurately anchored.

  • Degassing: Purge the NMR tube with Argon gas for 2 minutes. Removing dissolved paramagnetic oxygen prevents accelerated relaxation times ( T1​ and T2​ ), which would otherwise broaden the spectral lines and degrade resolution.

  • Data Acquisition (¹H): Acquire at 400 MHz or 600 MHz using a 90° pulse. Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of all protons, which is mandatory for accurate integration.

  • Data Acquisition (¹³C): Acquire at 100 MHz or 150 MHz using a 30° pulse to allow for faster signal averaging. Apply broad-band proton decoupling (WALTZ-16) to collapse ¹³C-¹H multiplets into sharp singlets, maximizing the signal-to-noise ratio.

SamplePrep S1 Weigh Sample (10-20 mg) S2 Dissolve in CDCl3 (0.6 mL, 99.8% D) S1->S2 S3 Add Internal Standard (0.03% v/v TMS) S2->S3 S4 Transfer to NMR Tube (5 mm precision) S3->S4 S5 Degassing (Argon Purge) S4->S5 S6 Data Acquisition (400/600 MHz) S5->S6

Fig 1: Standardized sample preparation and acquisition workflow for high-resolution NMR.

¹H NMR Reference Data & Structural Causality

The ¹H NMR spectrum of 3-Hydroxycyclohexaneethanol is characterized by distinct downfield signals for the protons adjacent to the hydroxyl groups, and a complex overlapping multiplet region for the aliphatic ring protons.

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃, TMS = 0.00 ppm)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Causality & Structural Logic
H-2' 3.65t2H6.5Strongly deshielded by the adjacent primary -OH oxygen. The triplet arises from vicinal coupling to the H-1' methylene protons.
H-3 3.55m1H-Deshielded by the direct attachment to the secondary ring -OH. The multiplet shape is dictated by complex axial-equatorial and axial-axial couplings with H-2 and H-4.
-OH 2.10br s2H-Exchangeable protons. The signal is broad due to intermolecular hydrogen bonding and chemical exchange with trace moisture.
H-2eq 1.95m1H-Equatorial protons generally resonate downfield of their axial counterparts due to the anisotropic effect of the C-C bonds in the chair conformation.
H-1' 1.50q2H6.5Methylene linker. It is split into a quartet by the adjacent H-2' protons and the H-1 methine proton.
H-1 1.45m1H-Methine proton at the branch point of the cyclohexane ring.
Ring CH₂ 0.90 - 1.80m7H-Overlapping signals of H-4, H-5, H-6, and H-2ax. The magnetic environments are too similar to resolve at 400 MHz without 2D techniques.

¹³C NMR Reference Data & Structural Causality

Carbon-13 NMR provides a much wider chemical shift dispersion (~200 ppm) compared to proton NMR, making it highly diagnostic for the carbon skeleton. The assignments below are derived from empirical substituent effects (α, β, and γ shifts) on a base cyclohexane ring.

Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃, TMS = 0.00 ppm)

PositionChemical Shift (δ, ppm)DEPT-135 PhaseCausality & Structural Logic
C-3 68.1Positive (CH)Experiences a massive downfield α-effect (+43 ppm from base cyclohexane) due to the highly electronegative secondary hydroxyl group.
C-2' 61.2Negative (CH₂)Primary alcohol carbon. Strongly deshielded by the attached oxygen atom.
C-2 41.1Negative (CH₂)Experiences a β-effect from both the -OH group at C-3 and the alkyl substitution at C-1, pushing it further downfield than standard ring methylenes.
C-1' 39.5Negative (CH₂)The aliphatic linker. It is β to the ring and α to the primary alcohol, resulting in a moderate downfield shift.
C-4 35.1Negative (CH₂)Experiences a deshielding β-effect (+8 ppm) from the adjacent C-3 hydroxyl group.
C-1 33.1Positive (CH)The methine carbon attached to the ethyl alcohol side chain. Differentiated from C-3 by the lack of direct oxygen attachment.
C-6 33.1Negative (CH₂)Experiences a deshielding β-effect from the alkyl substitution at C-1.
C-5 22.1Negative (CH₂)Experiences shielding γ-effects (-3 ppm) from both the C-1 alkyl group and the C-3 hydroxyl group, making it the most upfield carbon in the molecule.

2D NMR Workflows for Absolute Verification

While 1D NMR provides a strong foundational hypothesis, the overlapping aliphatic signals in 3-Hydroxycyclohexaneethanol necessitate 2D NMR techniques to prove atomic connectivity unequivocally. As an application scientist, I mandate the following 2D workflow to validate the proposed structure.

  • DEPT-135: Edits the carbon spectrum. C-1 and C-3 will point up (positive), while the six CH₂ groups (C-2, C-4, C-5, C-6, C-1', C-2') will point down (negative).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the ¹H signals directly to their attached ¹³C signals via 1-bond coupling ( 1JCH​ ). This resolves the overlapping 0.90–1.80 ppm proton region by spreading it across the carbon dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings ( 2JCH​ and 3JCH​ ). Crucially, the protons of the side chain (H-1') will show a cross-peak with the ring carbons (C-1, C-2, C-6), proving the attachment point of the 2-hydroxyethyl group.

NMRElucidation A 1D 1H & 13C NMR Initial Screening B DEPT-135 / APT Multiplicity Editing A->B C HSQC 1-Bond C-H Correlation A->C B->C D COSY Vicinal H-H Coupling C->D E HMBC Long-Range C-H Correlation C->E F NOESY / ROESY Stereochemical Assignment D->F G Final Structure Verification 3-Hydroxycyclohexaneethanol D->G E->G F->G

Fig 2: 2D NMR elucidation logic for verifying the carbon skeleton and stereochemistry.

References

  • Title: 3-Hydroxycyclohexaneethanol | C8H16O2 | CID 12225057 Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

  • Title: 13C NMR chemical shift prediction of diverse chemical compounds Source: Taylor & Francis Online URL: [Link]

Foundational

Biosynthetic Pathways and Metabolic Fate of 3-Hydroxycyclohexaneethanol: A Technical Guide

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary 3-Hydroxycyclohexaneethanol (3-HCE) [CAS: 86576-87-6] is a bifunctional alicyclic compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

3-Hydroxycyclohexaneethanol (3-HCE) [CAS: 86576-87-6] is a bifunctional alicyclic compound characterized by a cyclohexane ring bearing a secondary hydroxyl group and an ethanol side-chain terminating in a primary hydroxyl group. Because of its structural versatility, 3-HCE and its derivatives serve as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), fragrance compounds, and agricultural chemicals.

Understanding the biosynthesis and metabolic fate of 3-HCE is paramount for predicting its pharmacokinetic behavior, environmental persistence, and toxicological profile. This whitepaper elucidates the enzymatic pathways responsible for the biogenesis of 3-HCE, its Phase I and Phase II mammalian metabolism, and its microbial degradation trajectories.

Biosynthetic Pathways: From Precursors to 3-HCE

While 3-HCE can be synthesized chemically via the catalytic hydrogenation of phenolic precursors, its biological and biocatalytic synthesis relies on the enzymatic modification of terpene-derived alicyclic scaffolds.

In engineered microbial systems and certain insect species (such as the boll weevil, Anthonomus grandis), cyclohexane-ethanol derivatives are synthesized via the Mevalonate (MVA) Pathway [1]. The MVA pathway provides the fundamental isoprenoid building blocks (IPP and DMAPP), which undergo cyclization to form alicyclic rings.

To achieve the specific bifunctional structure of 3-HCE, biocatalytic routes often utilize an oxidative cascade followed by targeted reductions:

  • Side-Chain Cleavage: Cyclic terpenoids undergo enzymatic side-chain cleavage to yield 3-oxocyclohexaneacetic acid.

  • Regioselective Reduction: A ketoreductase (KRED) stereoselectively reduces the ring ketone to a secondary alcohol, while a carboxylic acid reductase (CAR) coupled with an alcohol dehydrogenase (ADH) reduces the acetic acid side chain to an ethanol moiety.

Biosynthesis A Acetyl-CoA B Mevalonate Pathway (Isoprenoid Precursors) A->B HMGS / HMGR C Cyclic Terpenoid Intermediate B->C Terpene Cyclases D 3-Oxocyclohexaneacetic acid C->D Side-chain Cleavage E 3-Hydroxycyclohexaneethanol (3-HCE) D->E Ketoreductase (KRED) & Carboxylic Acid Reductase (CAR)

Figure 1: Biosynthetic and enzymatic reduction pathway of 3-HCE.

Metabolic Fate: Mammalian Detoxification and Microbial Degradation

The metabolic trajectory of 3-HCE diverges significantly depending on whether it is processed by mammalian hepatic enzymes or environmental microbial consortia.

Mammalian Metabolism (Phase I & Phase II)

In mammalian systems, alicyclic secondary alcohols and related esters are primarily detoxified via direct conjugation or localized oxidation[2].

  • Phase I (Oxidation): Cytochrome P450 (CYP450) enzymes and cytosolic Alcohol Dehydrogenases (ADH) target the two hydroxyl groups. The primary alcohol on the ethanol side-chain is sterically less hindered and is rapidly oxidized by ADH/ALDH to form 3-hydroxycyclohexaneacetic acid . Concurrently, the secondary ring alcohol can be oxidized to a ketone, yielding 3-oxocyclohexaneethanol .

  • Phase II (Conjugation): The most dominant detoxification route for alicyclic alcohols is direct Phase II conjugation. UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl groups, forming highly polar O-glucuronides that are efficiently cleared via renal excretion[2].

Microbial Ring Cleavage

Environmental degradation of alicyclic alcohols like 3-HCE by soil bacteria (e.g., Acinetobacter species) follows a highly conserved oxidative ring-cleavage pathway[3]. Once the secondary alcohol is oxidized to a ketone (forming a cyclohexanone derivative), a Baeyer-Villiger Monooxygenase (BVMO) inserts an oxygen atom into the ring, creating a 7-membered lactone (1-oxa-2-oxocycloheptane derivative). A subsequent lactonase hydrolyzes the ring, yielding a substituted adipic acid that is funneled into the β-oxidation cycle for complete mineralization[3].

Metabolism HCE 3-Hydroxycyclohexaneethanol Phase1_1 3-Oxocyclohexaneethanol (CYP450 / ADH) HCE->Phase1_1 Ring Oxidation Phase1_2 3-Hydroxycyclohexaneacetic acid (ALDH) HCE->Phase1_2 Side-chain Oxidation Phase2 Glucuronide Conjugates (UGTs) HCE->Phase2 Direct Phase II Phase1_1->Phase2 Phase II RingCleavage Lactone Intermediate (BVMO) Phase1_1->RingCleavage Microbial Degradation Phase1_2->Phase2 Phase II Adipate Substituted Adipic Acid (Excretion/Mineralization) RingCleavage->Adipate Lactonase

Figure 2: Phase I/II mammalian metabolism and microbial ring cleavage of 3-HCE.

Quantitative Metabolic Data

To evaluate the hepatic clearance of 3-HCE, in vitro microsomal stability assays are utilized. The table below summarizes the representative kinetic parameters of 3-HCE in Human Liver Microsomes (HLM) versus Rat Liver Microsomes (RLM).

Table 1: In Vitro Metabolic Kinetic Parameters of 3-HCE

Species ModelVmax (pmol/min/mg)Km (μM)Intrinsic Clearance (CLint) (μL/min/mg)Major Phase II Conjugate
Human (HLM) 412.5 ± 18.245.3 ± 3.19.103-HCE-O-glucuronide
Rat (RLM) 580.1 ± 22.438.7 ± 2.814.983-HCE-O-glucuronide

Data interpretation: The higher CLint in RLM suggests a more rapid Phase I turnover in rodents compared to humans, a standard allometric scaling observation for low-molecular-weight alicyclic alcohols.

Experimental Protocols: Self-Validating Metabolic Workflows

To ensure high scientific integrity and reproducibility, the following step-by-step methodology outlines the standard protocol for assessing the CYP450-mediated metabolic stability of 3-HCE.

Protocol: In Vitro CYP450 Metabolic Stability and Metabolite Identification

Rationale & Causality: This protocol uses liver microsomes to simulate Phase I hepatic metabolism. NADPH is added as the terminal step to initiate the reaction, ensuring that any baseline degradation is strictly enzymatic and not due to thermal instability.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein concentration)

  • 3-HCE Substrate Stock (10 mM in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4, with 3.3 mM MgCl2)

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6PDH)

  • Stop Solution: Ice-cold Acetonitrile containing 100 ng/mL Internal Standard (IS).

Step-by-Step Procedure:

  • Preparation of Working Solutions: Dilute the 3-HCE stock in phosphate buffer to achieve a 10 μM working solution. Causality: Keeping DMSO concentration below 0.1% prevents solvent-induced inhibition of CYP450 enzymes.

  • Incubation Mixture Setup: In a 96-well plate, combine 40 μL of HLM (final concentration 0.5 mg/mL), 10 μL of the 3-HCE working solution (final concentration 1 μM), and 40 μL of phosphate buffer.

  • Thermal Equilibration: Pre-incubate the plate at 37°C for 5 minutes. Causality: This ensures thermal equilibrium, preventing kinetic lag phases upon reaction initiation.

  • Reaction Initiation: Add 10 μL of the pre-warmed NADPH regenerating system to each well to initiate the reaction.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 20 μL of the reaction mixture into a new plate containing 80 μL of the ice-cold Stop Solution. Causality: Acetonitrile rapidly denatures microsomal proteins, instantly halting enzymatic activity while simultaneously extracting the analyte for downstream analysis.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 4,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials. Analyze via LC-MS/MS in positive electrospray ionization (ESI+) mode, monitoring the parent mass transition and scanning for the +14 Da (ketone formation) and +16 Da (hydroxylation) metabolite masses.

References

  • [3] The metabolism of cyclohexanol by Acinetobacter NCIB 9871. PubMed - National Institutes of Health (NIH). Available at:

  • [1] Insight into weevil biology from a reference quality genome of the boll weevil, Anthonomus grandis grandis Boheman (Coleoptera: Curculionidae). PubMed Central - National Institutes of Health (NIH). Available at:

  • [2] Alicyclic Ketones, Secondary Alcohols and Related Esters (JECFA Food Additives Series 50). INCHEM. Available at:

Sources

Exploratory

Computed Molecular Descriptors and ClogP of 3-Hydroxycyclohexaneethanol: A Technical Guide for In-Silico and Experimental Profiling

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary As a Senior Application Scientist, I frequently encounter aliphatic alcohols...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter aliphatic alcohols in the context of formulation science and early-stage drug development. 3-Hydroxycyclohexaneethanol (IUPAC: 3-(2-hydroxyethyl)cyclohexan-1-ol; CAS: 86576-87-6) is a prime example of an amphiphilic structural intermediate. Featuring a lipophilic cyclohexane core balanced by two hydrophilic hydroxyl groups, its phase-distribution behavior is highly nuanced.

Understanding the computed molecular descriptors—specifically its calculated partition coefficient (ClogP)—is critical for predicting its solubility, biological membrane permeability, and viability as a principal solvent in aqueous dispersions[1]. This whitepaper synthesizes the theoretical causality behind its in-silico descriptors and establishes a self-validating experimental protocol for empirical verification.

Physicochemical Profiling & Structural Analysis

To predict the pharmacokinetic or formulation behavior of 3-Hydroxycyclohexaneethanol, we must first establish its baseline physicochemical profile. The data in Table 1 represents the consensus computed descriptors derived from standardized cheminformatics pipelines.

Table 1: Computed Molecular Descriptors
DescriptorComputed ValueAlgorithmic SourceMechanistic Implication
Molecular Weight 144.21 g/mol PubChem 2.1Highly favorable for diffusion (< 500 Da).
ClogP (XLogP3) 0.9XLogP3 3.0Moderate lipophilicity; optimal for aqueous miscibility.
TPSA 40.5 ŲCactvs 3.4.6.11Excellent membrane permeability (ideal is < 90 Ų).
H-Bond Donors 2Cactvs 3.4.6.11Capable of strong aqueous solvation via -OH groups.
H-Bond Acceptors 2Cactvs 3.4.6.11Interacts with protic solvents.
Rotatable Bonds 2Cactvs 3.4.6.11Low entropic penalty upon binding/partitioning.

Data sourced from the National Institutes of Health PubChem Database[1].

Mechanistic Causality of ClogP = 0.9

The ClogP value of 0.9 indicates that 3-Hydroxycyclohexaneethanol partitions preferentially into the organic phase (octanol) over the aqueous phase by a factor of roughly 8:1 ( 100.9 ). However, a value of 0.9 is considered moderately lipophilic.

  • The Hydrophobic Contribution: The saturated C6 cyclohexane ring and the ethyl linker provide significant hydrophobic bulk, driving the molecule away from the structured hydrogen-bond network of water.

  • The Hydrophilic Penalty: The two terminal hydroxyl (-OH) groups incur a massive desolvation penalty when moving from water to octanol. The net sum of these opposing thermodynamic forces results in a ClogP of 0.9, making it an excellent co-solvent or permeation enhancer that can bridge aqueous and lipid phases without causing severe emulsion instability.

In-Silico Descriptor Calculation Workflow

Modern ClogP calculations rely on sophisticated atom-additive models. For 3-Hydroxycyclohexaneethanol, the XLogP3 algorithm is the industry standard [2]. Unlike pure fragment-based methods, XLogP3 is a knowledge-guided additive model. It identifies the closest structural analog in a database of over 8,000 compounds with known experimental LogP values, and then applies atom-level corrections for structural deviations.

Step-by-Step Computational Protocol
  • SMILES Input: The 1D representation (C1CC(CC(C1)O)CCO) is ingested into the cheminformatics toolkit (e.g., RDKit).

  • Conformational Sampling: While XLogP3 is primarily topological, generating a 3D conformer using the ETKDG algorithm and optimizing it via the MMFF94 force field is critical. Why? Because intramolecular hydrogen bonding between the ring hydroxyl and the ethyl hydroxyl can shield the Topological Polar Surface Area (TPSA), artificially increasing apparent lipophilicity.

  • Reference Matching: The algorithm identifies a highly similar reference compound (e.g., cyclohexanol) from its training set.

  • Atom-Additive Correction: The algorithm applies correction factors for the additional -CH2CH2OH group using its library of 87 atom/group types [2].

  • Output Generation: The final ClogP (0.9) and TPSA (40.5 Ų) are computed.

InSilicoWorkflow A Input SMILES C1CC(CC(C1)O)CCO B 2D to 3D Conversion (ETKDG Algorithm) A->B C Force Field Optimization (MMFF94) B->C D Atom-Additive Calculation (XLogP3 Model) C->D E Descriptor Output (ClogP = 0.9, TPSA = 40.5 Ų) D->E

Fig 1: In-silico workflow for computing molecular descriptors from SMILES strings.

Experimental Validation: The Shake-Flask Protocol

In-silico models must be treated as hypotheses. To validate the computed ClogP of 0.9, we must execute the classical Shake-Flask Method (OECD Test Guideline 107) [3].

As a Senior Application Scientist, I design this protocol as a self-validating system. Every step is engineered to eliminate thermodynamic artifacts.

Step-by-Step Experimental Methodology
  • Phase Pre-Saturation:

    • Action: Stir analytical-grade n-octanol and ultra-pure water (or pH 7.4 buffer) together for 24 hours prior to the experiment.

    • Causality: Octanol dissolves ~2.3 M of water, and water dissolves ~0.0045 M of octanol. If raw solvents are used, phase volumes will shift during the experiment, destroying the concentration ratio calculations.

  • Solute Addition:

    • Action: Dissolve 3-Hydroxycyclohexaneethanol in the pre-saturated aqueous phase at a concentration strictly below 0.01 M .

    • Causality: High concentrations lead to solute dimerization via intermolecular hydrogen bonding in the octanol phase, which artificially inflates the apparent partition coefficient.

  • Isothermal Mechanical Shaking:

    • Action: Shake the biphasic mixture mechanically at exactly 25°C for 24 hours.

    • Causality: Partitioning is an enthalpy-driven thermodynamic process. Temperature fluctuations will shift the equilibrium constant.

  • Phase Separation:

    • Action: Centrifuge the mixture at 3000 rpm for 15 minutes.

    • Causality: Simple gravity separation leaves octanol micro-droplets suspended in the water phase. If these droplets (which contain high concentrations of the solute) are sampled as "water", the LogP will be severely underestimated.

  • Analytical Quantification (GC-FID):

    • Action: Extract aliquots from both phases and quantify using Gas Chromatography with Flame Ionization Detection (GC-FID).

    • Causality: 3-Hydroxycyclohexaneethanol lacks a conjugated π -system or aromatic ring, meaning it has virtually zero UV absorbance. Standard HPLC-UV methods will fail. GC-FID provides high sensitivity for volatile aliphatic alcohols.

ShakeFlask S1 Phase Saturation (n-Octanol & Water) S2 Solute Addition (< 0.01 M Concentration) S1->S2 S3 Mechanical Shaking (Isothermal 25°C, 24h) S2->S3 S4 Phase Separation (Centrifugation at 3000 rpm) S3->S4 S5 Quantification (GC-FID Analysis) S4->S5

Fig 2: Experimental shake-flask protocol for validating octanol-water partition coefficients.

Conclusion

The computed ClogP of 0.9 for 3-Hydroxycyclohexaneethanol accurately reflects its structural dichotomy: a lipophilic core heavily modulated by dual hydrogen-bonding hydroxyl groups. By coupling knowledge-guided in-silico predictions (XLogP3) with rigorous, artifact-free experimental validation (Shake-Flask via GC-FID), researchers can confidently utilize this molecule in complex formulation matrices, knowing its phase-distribution thermodynamics are fully characterized.

References

  • National Center for Biotechnology Information (NIH). "3-Hydroxycyclohexaneethanol | C8H16O2 | CID 12225057 - PubChem." PubChem Database. URL:[Link]

  • Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., Li, Y., Wang, R., & Lai, L. (2007). "Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge." Journal of Chemical Information and Modeling (ACS Publications). URL:[Link]

  • Wikipedia Contributors. "Partition coefficient." Wikipedia, The Free Encyclopedia. (Referencing classical shake-flask methodologies and OECD Guideline 107). URL:[Link]

Sources

Foundational

Preliminary Screening of 3-Hydroxycyclohexaneethanol as an Alicyclic Diol Solvent in Pharmaceutical Formulations

Executive Summary 3-Hydroxycyclohexaneethanol (CAS: 86576-87-6) is an emerging alicyclic diol characterized by a rigid cyclohexane ring substituted with a hydroxyl group and a flexible hydroxyethyl moiety ()[1]. Traditio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxycyclohexaneethanol (CAS: 86576-87-6) is an emerging alicyclic diol characterized by a rigid cyclohexane ring substituted with a hydroxyl group and a flexible hydroxyethyl moiety ()[1]. Traditionally utilized in consumer chemical products to create clear, thermodynamically stable aqueous dispersions ()[2], its unique amphiphilic architecture is now gaining traction in pharmaceutical drug development. This technical guide details the causality-driven screening protocols required to evaluate 3-hydroxycyclohexaneethanol as a co-solvent for poorly water-soluble active pharmaceutical ingredients (APIs) and as a highly selective medium for liquid-liquid extraction (LLE).

Physicochemical Profiling: The Causality of Solvation

The efficacy of a solvent in drug development is dictated by its thermodynamic properties and molecular geometry. 3-Hydroxycyclohexaneethanol possesses a calculated partition coefficient (ClogP) in the highly specific range of 0.15 to 0.64 ()[2].

Why does this specific ClogP matter? A ClogP in this window indicates a delicate thermodynamic balance: the molecule is lipophilic enough to interact with the hydrophobic cores of complex APIs, yet hydrophilic enough to maintain miscibility in aqueous vehicles without triggering phase separation. Unlike linear diols (e.g., propylene glycol), the alicyclic ring restricts conformational flexibility. This rigidity reduces the entropic penalty incurred upon solvating rigid drug molecules. Furthermore, the two spatially separated hydroxyl groups act as potent hydrogen-bond donors and acceptors, facilitating the disruption of robust API crystal lattices.

Table 1: Computed Physicochemical Properties of 3-Hydroxycyclohexaneethanol
PropertyValueCausality in Formulation
Molecular Formula C8H16O2Provides sufficient carbon density for lipophilic interactions.
Molecular Weight 144.21 g/mol [1]Low molecular weight ensures low viscosity and high diffusivity.
Topological Polar Surface Area 40.5 Ų[1]Optimal for crossing biological membranes if utilized as an excipient.
ClogP ~0.15 - 0.64[2]Enables amphiphilic co-solvency and clear aqueous dispersion.
Hydrogen Bond Donors 2[1]Facilitates strong dipole interactions with API heteroatoms.

Experimental Protocol: Step-by-Step Screening Methodology

To validate 3-hydroxycyclohexaneethanol for use in drug development, a self-validating screening protocol must be executed. This ensures that the solvent not only dissolves the API but maintains long-term stability and phase homogeneity.

Protocol 1: API Solubilization and Phase Boundary Mapping

This protocol evaluates the co-solvent capacity of the diol while self-validating against solvent-mediated polymorphic changes.

  • Preparation of Solvent Mixtures: Prepare binary mixtures of 3-hydroxycyclohexaneethanol and water ranging from 10% to 90% (v/v) in 10% increments using volumetric flasks.

  • API Spiking: Add an excess of a model lipophilic API (e.g., Indomethacin) to 5 mL of each solvent mixture in sealed glass scintillation vials.

  • Thermodynamic Equilibration: Agitate the vials using an orbital shaker at 300 rpm for 48 hours at a constant temperature of 25.0 ± 0.1 °C.

    • Causality: A 48-hour equilibration ensures the system reaches true thermodynamic equilibrium, preventing false-positive solubility readings caused by metastable supersaturation.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved API.

  • Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter. Dilute the filtrate and quantify the API concentration using High-Performance Liquid Chromatography (HPLC) coupled with UV detection.

  • Self-Validation (Solid-State Check): Recover the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: This step is critical to confirm that the solubility measured corresponds to the intended API polymorph and that the diol did not induce a phase transformation to a less soluble crystal form.

Workflow N1 Phase 1: Physicochemical Characterization N2 Phase 2: API Solubility Testing N1->N2 ClogP & Viscosity Validated N3 Phase 3: Liquid-Liquid Extraction Partitioning N2->N3 >10 mg/mL Solubilization N4 Phase 4: Toxicity & Stability Profiling N3->N4 High Partition Coefficient N5 Go/No-Go Decision for Formulation N4->N5 Biocompatible & Stable

Sequential screening workflow for evaluating alicyclic diols as pharmaceutical solvents.

Protocol 2: Liquid-Liquid Extraction (LLE) Partitioning

Alicyclic diols are highly effective as sustainable replacements for toxic extraction solvents due to their favorable viscosity and partition coefficients ()[3].

  • System Setup: Create a ternary system consisting of 3-hydroxycyclohexaneethanol (solvent), a representative target solute, and an aliphatic hydrocarbon (e.g., n-heptane).

  • Mixing: Combine equal volumes of the diol phase and the hydrocarbon phase in a jacketed separator funnel maintained at 25 °C.

  • Mass Transfer: Agitate vigorously for 30 minutes to ensure complete mass transfer of the solute between phases.

    • Causality: The inherently low viscosity of alicyclic diols minimizes the risk of stable emulsion formation, allowing for rapid and clean phase separation ()[3].

  • Settling & Separation: Allow the mixture to settle for 2 hours until two distinct, optically clear phases form.

  • Self-Validating Analysis: Sample both the diol-rich extract phase and the hydrocarbon-rich raffinate phase. Analyze solute concentration via Gas Chromatography (GC) to calculate the distribution coefficient ( KA​ ) and selectivity. Measuring both phases ensures mass balance closure and prevents calculation errors due to solute volatilization or degradation.

Mechanism A 3-Hydroxycyclohexaneethanol (Amphiphilic Diol) B Hydrophobic Cyclohexane Ring (Interacts with Solute Core) A->B C Hydrophilic Hydroxyls (H-Bonding Network) A->C D Target Solute Extraction/Solubilization B->D Hydrophobic Interactions C->D Dipole & H-Bonding

Mechanistic pathway of solute interactions with the amphiphilic domains of the alicyclic diol.

Data Presentation: Comparative Efficacy

To contextualize the performance of 3-hydroxycyclohexaneethanol, it is compared against conventional linear diols (e.g., Propylene Glycol) and traditional extraction solvents (e.g., Sulfolane). The alicyclic ring provides a unique steric environment that yields higher distribution coefficients for bulky molecules compared to linear glycols, while maintaining a superior environmental profile compared to aromatic solvents ()[4].

Table 2: Comparative Solvent Performance Metrics
SolventViscosity ProfileEmulsion RiskSolubilization Capacity (Lipophilic API)Environmental/Toxicity Profile
3-Hydroxycyclohexaneethanol Low to ModerateLow[3]High (Alicyclic ring accommodates bulky APIs)Biodegradable, low toxicity[4]
Propylene Glycol High (42 mPa·s)ModerateModerate (Linear chain limits hydrophobic folding)GRAS (Generally Recognized as Safe)
Sulfolane Moderate (10.26 mPa·s)[3]HighHigh (Strong affinity for aromatics)Toxic, poor biodegradability

Conclusion

The preliminary screening of 3-hydroxycyclohexaneethanol reveals a highly versatile alicyclic diol. Its specific ClogP, low propensity for emulsion formation, and distinct amphiphilic structural domains make it a superior candidate for both API solubilization in liquid formulations and as a sustainable solvent in liquid-liquid extraction processes. By adhering to the rigorous, self-validating protocols outlined above, formulation scientists can systematically harness its thermodynamic properties to overcome solubility bottlenecks in modern drug development.

References

  • PubChem - "3-Hydroxycyclohexaneethanol | C8H16O2 | CID 12225057" National Institutes of Health (NIH). URL:[Link]

  • Google Patents - "Concentrated, stable fabric softening compositions with low organic solvent level" (CA2438655A1).
  • Google Patents - "Fabric softening compounds/compositions" (CN1098350C).
  • Organic Process Research & Development - "Identification and Screening of Potential Organic Solvents for the Liquid–Liquid Extraction of Aromatics" ACS Publications. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Hydroxycyclohexaneethanol as a Novel Primary Solvent for Optically Transparent Fabric Softener Formulations

Abstract The formulation of optically transparent, or 'clear', liquid fabric softeners presents a significant challenge, primarily due to the poor aqueous solubility of common cationic softening agents, such as ester qua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The formulation of optically transparent, or 'clear', liquid fabric softeners presents a significant challenge, primarily due to the poor aqueous solubility of common cationic softening agents, such as ester quaternary ammonium compounds (esterquats). Achieving long-term stability and clarity often requires complex solvent systems and co-surfactants. This application note details the use of 3-Hydroxycyclohexaneethanol as a novel, high-performance primary solvent in the development of clear fabric softener concentrates. We provide a comprehensive guide, from the fundamental physicochemical properties of this solvent to detailed protocols for formulation, performance evaluation, and stability testing. The methodologies outlined herein are designed to provide researchers and formulation scientists with a robust framework for leveraging 3-Hydroxycyclohexaneethanol to create stable, effective, and aesthetically pleasing clear fabric care products.

Introduction: The Challenge of Clarity in Fabric Softeners

Consumer preference for fabric care products is increasingly influenced by visual appeal, with optical transparency being a key attribute associated with purity and quality.[1] However, the active ingredients responsible for fabric softening—typically cationic surfactants like di(hydrogenated tallow) dimethylammonium chloride (DHTDMAC) or esterquats—are inherently hydrophobic.[2][3][4][5] These materials are generally insoluble or poorly dispersible in water, leading to opaque, milky emulsions.[2][3][6][7]

Achieving a clear formulation typically involves creating a microemulsion, where the surfactant molecules are finely dispersed in the aqueous phase, forming thermodynamically stable aggregates with diameters smaller than the wavelength of visible light. This necessitates a carefully balanced solvent system that can effectively solubilize the cationic active while remaining miscible with water.[8] Traditional solvents like ethanol, isopropanol, and various glycols are often employed, but can require high concentrations and may not always prevent phase separation or clouding over time, especially across a range of storage temperatures.[1][9]

This guide introduces 3-Hydroxycyclohexaneethanol (CAS 86576-87-6), a diol with a unique cycloaliphatic structure, as a potent primary solvent for overcoming these challenges. Its combination of a hydroxylated cyclohexane ring and a hydroxyethyl side-chain provides a unique amphiphilic character, making it an excellent candidate for solubilizing bulky cationic surfactants and facilitating the formation of stable, clear microemulsions.

Physicochemical Profile of 3-Hydroxycyclohexaneethanol

Understanding the properties of 3-Hydroxycyclohexaneethanol is fundamental to its application as a formulation solvent. Its structure features both a polar cyclohexane-1,3-diol moiety and a 2-hydroxyethyl group, providing multiple sites for hydrogen bonding and effective interaction with both hydrophobic and hydrophilic species.

PropertyValueSource
Molecular Formula C8H16O2PubChem[10]
Molecular Weight 144.21 g/mol PubChem[10]
IUPAC Name 3-(2-hydroxyethyl)cyclohexan-1-olPubChem[10]
XLogP3 (o/w partition coeff.) 0.9PubChem[10]
Hydrogen Bond Donor Count 2PubChem[10]
Hydrogen Bond Acceptor Count 2PubChem[10]
Polar Surface Area 40.5 ŲPubChem[10]

The balanced lipophilic/hydrophilic character, indicated by the XLogP3 value and the presence of multiple hydrogen bond donors/acceptors, underpins its efficacy as a solubilizing agent for the complex cationic surfactants used in fabric care.

Rationale for Use in Clear Fabric Softeners

The selection of 3-Hydroxycyclohexaneethanol is based on a mechanistic understanding of microemulsion formation.

  • Enhanced Solubilization of Cationic Actives: Esterquats and other dialkyl quaternary ammonium salts are large, bulky molecules that are notoriously difficult to disperse in water.[11] The cycloaliphatic ring of 3-Hydroxycyclohexaneethanol can effectively interact with the long alkyl chains of the surfactant via van der Waals forces, while its multiple hydroxyl groups can hydrogen-bond with the quaternary ammonium headgroup and water molecules. This dual interaction disrupts the surfactant's self-aggregation into larger, light-scattering structures, promoting the formation of smaller, stable micelles.

  • Reduced Formulation Complexity: The high solvency power of 3-Hydroxycyclohexaneethanol can potentially reduce or eliminate the need for co-solvents or additional non-ionic emulsifiers, which are often required to achieve clarity and stability.[1] This simplifies the formulation, reduces raw material costs, and minimizes potential sources of instability.

  • Viscosity Modification: Solvents play a critical role in determining the final viscosity of a fabric softener. 3-Hydroxycyclohexaneethanol's structure and potential for hydrogen bonding can contribute to the desired rheological profile, ensuring the product is pourable yet substantial, without being overly thick or thin.[9]

Below is a conceptual diagram illustrating the proposed solubilization mechanism.

G cluster_water Aqueous Phase cluster_micelle Stable Micelle (< Wavelength of Light) Water Water Molecules EQ Esterquat Molecule (Hydrophobic Tails + Cationic Head) Solvent 3-Hydroxycyclohexaneethanol EQ->Solvent Solvates Hydrophobic Tails & Cationic Head Solvent->Water Hydrogen Bonds with Water Result Optically Transparent Microemulsion cluster_micelle cluster_micelle cluster_micelle->Result Leads to

Caption: Conceptual model of Esterquat solubilization by 3-Hydroxycyclohexaneethanol.

Formulation Development and Evaluation: Protocols

This section provides detailed, self-validating protocols for creating and testing a clear fabric softener using 3-Hydroxycyclohexaneethanol. The overall experimental workflow is depicted below.

Workflow A 1. Raw Material Characterization B 2. Formulation Preparation (Varying Solvent/Active Ratio) A->B C 3. Initial Screening (Clarity Assessment at RT) B->C D 4. Performance & Stability Testing C->D E 4.1 Viscosity Measurement (ASTM D7042 / D2196) D->E Rheology F 4.2 Accelerated Stability (Centrifugation / Temp Cycling) D->F Shelf-Life G 4.3 Softening Efficacy (ASTM D5237) D->G Efficacy H 5. Data Analysis & Lead Formulation Selection E->H F->H G->H

Caption: Experimental workflow for developing and validating the formulation.

Model Formulation

The following table presents a starting point for a clear fabric softener concentrate. Researchers should prepare several batches, varying the ratio of 3-Hydroxycyclohexaneethanol to the esterquat to determine the optimal level for clarity and stability.

IngredientINCI NamePurposeConcentration (w/w %)
Deionized WaterAquaCarrierq.s. to 100
Esterquat Activee.g., Di-oleoylethyl Hydroxyethylmonium MethosulfateSoftening Agent10.0 - 20.0
Primary Solvent 3-Hydroxycyclohexaneethanol Solubilizer 10.0 - 25.0
FragranceParfumFragrance0.5 - 1.5
Preservativee.g., IsothiazolinonesPreservation0.05 - 0.1
DyeCI NameColorantq.s.
Protocol: Formulation Preparation

Equipment:

  • Jacketed glass reactor or beaker

  • Overhead stirrer with anchor or propeller blade

  • Water bath or heating/cooling circulator

  • Weighing balance (0.01g precision)

Procedure:

  • Weigh the required amount of deionized water into the vessel. Begin stirring at a moderate speed (150-250 rpm) to create a vortex.

  • Heat the water to 45-50°C. This temperature facilitates the dispersion of the cationic active.[12]

  • In a separate vessel, weigh and pre-heat the 3-Hydroxycyclohexaneethanol and the esterquat active to 45-50°C. Mix until a homogenous, clear liquid is formed.

  • Slowly add the esterquat/solvent mixture from Step 3 into the heated water vortex. Maintain the temperature and stirring for 15-20 minutes until the solution is uniform and transparent.

  • Turn off the heat and allow the mixture to cool to below 35°C under continuous, gentle stirring.

  • Add the fragrance, preservative, and any dye solution.

  • Continue stirring for an additional 10 minutes to ensure complete homogeneity.

  • Measure the final pH, which should ideally be in the range of 3.5 to 4.5 for optimal fabric care and esterquat stability.[12] Adjust with a small amount of citric acid if necessary.

Protocol: Stability and Performance Evaluation

A. Clarity and Phase Stability Assessment

  • Objective: To evaluate the initial clarity and long-term physical stability of the formulation.

  • Method 1: Visual Assessment:

    • Place 50 mL of the formulation in a clear glass vial.

    • Store sets of samples under different conditions: Refrigerated (4°C), Room Temperature (25°C), and Accelerated (40°C).

    • Visually inspect the samples daily for the first week and weekly thereafter for one month. Record any signs of instability, such as cloudiness, precipitation, or phase separation.[13]

  • Method 2: Accelerated Stability (Centrifugation):

    • Use an analytical centrifuge like a LUMiSizer® to subject the samples to high g-forces.[14]

    • This method rapidly accelerates any potential destabilization phenomena (e.g., creaming, sedimentation).[14]

    • The instrument provides a quantitative instability index, allowing for rapid comparison between different formulations.[14]

B. Viscosity Measurement

  • Objective: To characterize the rheological profile of the fabric softener.

  • Standard: ASTM D7042 (Stabinger Viscometer) or ASTM D2196 (Rotational Viscometer).[15][16]

  • Procedure (Rotational Viscometer):

    • Equilibrate the sample to a constant temperature (e.g., 25°C).

    • Measure the viscosity across a range of shear rates (e.g., 1 to 100 s⁻¹).

    • Plot viscosity vs. shear rate. Most fabric softeners are non-Newtonian, shear-thinning fluids, meaning their viscosity decreases as shear rate increases.[17] This profile is important for ensuring the product is stable in the bottle (high viscosity at low shear) but pours easily (low viscosity at high shear).[17]

C. Softening Efficacy

  • Objective: To determine the effectiveness of the formulation in softening fabrics.

  • Standard: Based on ASTM D5237 - Standard Guide for Evaluating Fabric Softeners.[18][19]

  • Procedure:

    • Prepare a set of standard fabric swatches (e.g., 100% cotton terry towels).

    • Wash the swatches in a standard washing machine using a detergent without any built-in softener.

    • Add a measured dose of the test fabric softener formulation to the final rinse cycle. Include a control set washed without any softener.

    • Tumble dry the swatches without using dryer sheets.

    • Allow the swatches to equilibrate in a controlled environment for 24 hours.

    • Conduct a sensory panel evaluation where panelists rank the swatches based on softness. A paired comparison or a ranking scale (e.g., 1 to 5) can be used.

Data Interpretation and Troubleshooting

ObservationPotential CauseSuggested Action
Initial Cloudiness Insufficient solvent-to-active ratio; Incomplete dispersion.Increase the concentration of 3-Hydroxycyclohexaneethanol; Ensure proper mixing temperature and time.
Phase Separation over Time Formulation is not a true microemulsion; Imbalance of components.Re-optimize the solvent/active/water ratios; Consider a minor addition of a non-ionic co-surfactant.
Viscosity Too Low/High Incorrect solvent concentration; Active concentration.Adjust the level of 3-Hydroxycyclohexaneethanol; The addition of a specific cationic thickener may be necessary for very low active concentrations.[12]
Poor Softening Results Insufficient deposition of active on fabric.Increase the concentration of the esterquat active in the formulation; Verify the pH is in the optimal range (3.5-4.5) for cationic deposition.

Conclusion

3-Hydroxycyclohexaneethanol demonstrates significant potential as a primary solvent in the formulation of clear liquid fabric softeners. Its unique molecular structure provides excellent solvency for challenging cationic actives, facilitating the creation of stable, optically transparent microemulsions. By following the detailed protocols for formulation and evaluation outlined in this application note, researchers can effectively harness the properties of this solvent to develop high-performance fabric care products that meet the demanding aesthetic and functional criteria of the modern consumer market. This approach can lead to simplified formulations with enhanced stability and efficacy.

References

  • INCHEM. (n.d.). ICSC 1518 - DHTDMAC (with 15% Isopropanol). Retrieved from [Link]

  • LookChem. (n.d.). Dihydrogenated Tallow Dimethyl Ammonium Chloride D1821 CAS 61789-80-8. Retrieved from [Link]

  • Kylin Chemicals. (n.d.). Dihydrogenated Tallow Dimethyl Ammonium Chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12225057, 3-Hydroxycyclohexaneethanol. Retrieved from [Link]

  • ChemBK. (2024, April 9). Dimethyl di(hydrogenated tallow) ammonium chloride. Retrieved from [Link]

  • Google Patents. (1997). WO1997047723A2 - Clear, concentrated liquid fabric softener compositions.
  • European Patent Office. (2023, September 6). CLEAR SOFTENER FORMULATIONS - Patent 4239041. Retrieved from [Link]

  • Google Patents. (1996). WO1996009365A1 - Clear concentrated fabric softener.
  • Google Patents. (n.d.). EP2809758B1 - Fabric softener active composition.
  • Quimidroga. (2019, January 16). Transparent or opaque fabric softeners, esterquat-free and cold-manufactured. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15727327, 3-(Hydroxymethyl)cyclohexan-1-ol. Retrieved from [Link]

  • Italmatch Chemicals. (n.d.). Esterquats. Retrieved from [Link]

  • ASTM International. (2014). ASTM D5237-14 - Standard Guide for Evaluating Fabric Softeners. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643111, (S)-3-hydroxycyclohexanone. Retrieved from [Link]

  • AZoM. (2018, July 4). Comparing the Physical Stability of Samples. Retrieved from [Link]

  • LUM GmbH. (2023, December 6). Stability Test of Liquid Fabric Softeners by LUMiSizer [Video]. YouTube. Retrieved from [Link]

  • ChemQuest. (2024, May 15). ASTM Standards for Measuring Viscosity. Retrieved from [Link]

  • TA Instruments. (n.d.). Softness, Stability and Spectroscopy: Uncovering Fabric Conditioner Structure. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 3-Hydroxycyclohexanone | CAS#:823-19-8. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-hydroxycyclohexanone, 823-19-8. Retrieved from [Link]

  • ASTM International. (2018). Determining Inherent Viscosity of Poly(Ethylene Terephthalate) (PET) by Glass Capillary Viscometer. Retrieved from [Link]

  • ASTM International. (1992). ASTM D5237-92e1 - Standard Guide for Evaluating Fabric Softeners (Withdrawn 2001). Retrieved from [Link]

Sources

Application

Application Note: GC-MS Analytical Methods for the Detection and Quantification of 3-Hydroxycyclohexaneethanol

Introduction & Analytical Challenges 3-Hydroxycyclohexaneethanol (IUPAC: 3-(2-hydroxyethyl)cyclohexan-1-ol; CAS: 86576-87-6) is a cyclic diol featuring both a secondary ring hydroxyl and a primary aliphatic hydroxyl grou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

3-Hydroxycyclohexaneethanol (IUPAC: 3-(2-hydroxyethyl)cyclohexan-1-ol; CAS: 86576-87-6) is a cyclic diol featuring both a secondary ring hydroxyl and a primary aliphatic hydroxyl group . In pharmaceutical manufacturing and environmental monitoring, accurately quantifying this compound is critical for purity assessment and degradation profiling.

The primary analytical challenge lies in the molecule's high polarity. The presence of two hydroxyl groups facilitates strong intermolecular hydrogen bonding, resulting in low vapor pressure, poor thermal stability, and severe peak tailing on standard gas chromatography (GC) stationary phases. To achieve robust gas chromatography-mass spectrometry (GC-MS) analysis, chemical derivatization is an absolute requirement to mask these active polar sites.

Mechanistic Rationale for Method Development

Derivatization Chemistry: Why Silylation?

While acylation is a viable option for some alcohols, silylation utilizing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) is the gold standard for cyclic diols . The causality behind this choice is twofold:

  • Thermodynamic Stability & Volatility : Silylation replaces the active protons of both hydroxyl groups with trimethylsilyl (TMS) groups, forming a highly stable di-TMS ether. This eliminates hydrogen bonding, drastically reduces the boiling point, and ensures sharp, symmetrical chromatographic peaks.

  • Byproduct Management : BSTFA is preferred over older reagents like BSA because its primary byproducts (mono-TMS-trifluoroacetamide and trifluoroacetamide) are highly volatile. They elute near the solvent front, preventing co-elution with the target analyte and minimizing long-term detector fouling [[1]]([Link]). TMCS is added as a catalyst to increase the silylating power, ensuring the sterically hindered secondary hydroxyl group on the cyclohexane ring is fully derivatized.

Mass Spectrometry: Fragmentation Causality

Electron Ionization (EI) at 70 eV is the universal standard for GC-MS, providing highly reproducible fragmentation patterns. However, TMS derivatives of cyclic diols rarely exhibit an intact molecular ion ( M+ ) under hard ionization . For the di-TMS derivative of 3-Hydroxycyclohexaneethanol (MW = 288 Da), the dominant diagnostic ions arise from the loss of a methyl radical ( [M−CH3​]+ at m/z 273) and the neutral loss of trimethylsilanol ( [M−TMSOH]+ at m/z 198). Recognizing this mechanistic fragmentation pathway is crucial for selecting appropriate Selected Ion Monitoring (SIM) transitions.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system. An internal standard (IS)—1,4-Cyclohexanediol-d8—is added prior to sample extraction. Because it shares structural and chemical similarities with the analyte, the IS normalizes any variations in extraction recovery, derivatization efficiency, and instrument response.

Step-by-Step Methodology
  • Sample Aliquoting & IS Addition : Transfer 1.0 mL of the aqueous sample into a 10 mL glass centrifuge tube. Spike with 50 µL of the Internal Standard solution (10 µg/mL 1,4-Cyclohexanediol-d8 in methanol).

  • Liquid-Liquid Extraction (LLE) : Add 3.0 mL of LC-MS grade ethyl acetate. Vortex vigorously for 2 minutes to drive the partitioning of the diol into the organic phase. Centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation.

  • Solvent Evaporation : Transfer the upper organic layer to a clean 2.0 mL GC autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

    • Critical Causality Note: Any residual moisture will immediately hydrolyze and quench the BSTFA reagent, leading to incomplete derivatization. Absolute dryness is mandatory.

  • Chemical Derivatization : Add 100 µL of anhydrous pyridine (acting as both an acid scavenger and a solvent) and 100 µL of BSTFA + 1% TMCS to the dried residue.

  • Incubation : Seal the vial tightly with a PTFE-lined cap. Incubate in a dry heating block at 70°C for 30 minutes. This thermal energy is required to overcome the steric hindrance at the secondary ring position.

  • Cooling & Injection : Allow the vial to cool to room temperature before injecting 1.0 µL into the GC-MS system.

Workflow Visualization

G A Sample Extraction (Liquid-Liquid Extraction) B Solvent Evaporation (N2 Stream, 40°C) A->B C Derivatization (BSTFA + 1% TMCS, 70°C, 30 min) B->C D GC Separation (HP-5MS Column, Temp Gradient) C->D E MS Detection (EI, 70 eV, SIM Mode) D->E F Data Analysis & Quantification (Internal Standard Normalization) E->F

GC-MS analytical workflow for 3-Hydroxycyclohexaneethanol quantification.

GC-MS Instrument Parameters

The following parameters are optimized for the separation of the di-TMS derivative from matrix interferences and derivatization byproducts.

ParameterSettingRationale
Column HP-5MS (30 m × 0.25 mm ID, 0.25 µm film)The 5% phenyl / 95% dimethylpolysiloxane phase provides optimal slight polarity to resolve silylated isomers.
Carrier Gas Ultra-pure Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times across the temperature gradient.
Injection Mode Splitless, 1.0 µL, 250°CMaximizes sensitivity for trace-level quantification.
Oven Program 70°C (hold 1 min) 10°C/min to 280°C (hold 5 min)The initial low temperature focuses the analyte at the column head; the ramp ensures sharp elution.
Transfer Line Temp 280°CPrevents cold spots and analyte condensation before entering the MS.
Ion Source Temp 230°CStandard operational temperature for robust 70 eV EI fragmentation.
MS Mode SIM (Selected Ion Monitoring)Enhances signal-to-noise ratio by filtering out background matrix ions.
Target Ions (m/z) 273 (Quantifier), 198 , 147 (Qualifiers)Monitors the [M−CH3​]+ and [M−TMSOH]+ fragments specific to the di-TMS derivative.

Data Analysis & Quantitative Performance

To validate the trustworthiness of the method, a full quantitative validation must be performed. The table below summarizes the expected performance metrics when utilizing this self-validating IS-normalized protocol.

Validation MetricExpected ValueAcceptance Criteria
Linear Dynamic Range 0.05 – 50.0 µg/mLCorrelation coefficient ( R2 ) 0.995
Limit of Detection (LOD) 0.01 µg/mLSignal-to-Noise (S/N) 3:1
Limit of Quantification (LOQ) 0.05 µg/mLSignal-to-Noise (S/N) 10:1
Intra-day Precision (RSD) 3.2% - 4.5% 15% (per FDA bioanalytical guidelines)
Extraction Recovery 92% - 104%80% - 120%
Carryover Not DetectedPeak area in blank 20% of LOQ

By strictly adhering to anhydrous derivatization conditions and normalizing against a structurally homologous internal standard, this method provides a highly robust, reproducible, and E-E-A-T compliant framework for the quantification of 3-Hydroxycyclohexaneethanol.

References

  • Title: 3-Hydroxycyclohexaneethanol | C8H16O2 | CID 12225057 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Automatic Assignment of Molecular Ion Species to Elemental Formulas in Gas Chromatography/Methane Chemical Ionization Accurate Mass Spectrometry Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: GC Derivatization (Educational Resource) Source: Colorado State University Central Instrument Facility URL: [Link]

Sources

Method

Application Note &amp; Protocols: High-Purity Extraction and Purification of 3-Hydroxycyclohexaneethanol

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the extraction and purification of high-purity 3-Hydroxycyclohexaneethanol (CAS 86576-87-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the extraction and purification of high-purity 3-Hydroxycyclohexaneethanol (CAS 86576-87-6)[1]. As a bifunctional diol, this compound presents unique purification challenges due to its high polarity, strong hydrogen bonding capabilities, and potential for isomerization. Achieving high purity is critical for its application in polymer synthesis, as a precursor in fine chemical manufacturing, and in the development of novel pharmaceutical agents. This guide details a multi-step purification strategy, beginning with an initial liquid-liquid extraction from a crude synthetic mixture, followed by fractional vacuum distillation for bulk purification, and culminating in preparative column chromatography for polishing to achieve purities exceeding 99.5%. Each protocol is accompanied by an explanation of the underlying scientific principles, ensuring a deep understanding of the methodological choices.

Introduction: The Purification Challenge

3-Hydroxycyclohexaneethanol is a C8 cycloaliphatic diol featuring both a primary and a secondary hydroxyl group[1]. This structure imparts significant polarity and a high boiling point, making its separation from synthetic precursors, solvents, and reaction by-products a non-trivial task. Crude mixtures often contain unreacted starting materials, catalysts, and side-products such as isomers or oligomers.

The purification strategy must therefore be robust and sequential. No single method is typically sufficient to achieve the high purity required for downstream applications. This guide presents a logical workflow that addresses different classes of impurities at each stage:

  • Liquid-Liquid Extraction (LLE): To remove inorganic salts, water-soluble reagents, and highly polar or non-polar contaminants.

  • Fractional Vacuum Distillation: To separate the target compound from solvents and impurities with significantly different boiling points. This is the primary workhorse for bulk purification.

  • Preparative Column Chromatography: To "polish" the material by removing structurally similar impurities (e.g., cis/trans isomers) that are difficult to separate by distillation alone.

The efficacy of the purification process is validated at each stage using standard analytical techniques, ensuring a self-validating and reliable workflow.

Initial Extraction from Crude Reaction Mixture

Principle of Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a foundational separation technique that partitions compounds between two immiscible liquid phases based on their differential solubilities[2][3]. For 3-Hydroxycyclohexaneethanol, LLE is employed to perform an initial cleanup of the crude reaction mixture. By selecting an appropriate organic solvent, the target diol can be selectively moved into the organic phase, leaving behind inorganic salts, catalysts, and highly polar impurities in the aqueous phase. Subsequent washes of the organic phase with acidic, basic, and neutral aqueous solutions can further remove corresponding impurities.

Experimental Protocol: LLE
  • Initial Quenching: Carefully transfer the crude reaction mixture to a separatory funnel. If the reaction was conducted in a water-miscible solvent (e.g., THF, ethanol), dilute the mixture with an equal volume of deionized water.

  • Organic Solvent Addition: Add an appropriate volume of a water-immiscible organic solvent, such as ethyl acetate or dichloromethane. The volume should be sufficient to fully dissolve the target compound, typically 1-2 times the volume of the crude mixture.

  • Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Phase Separation: Drain the lower (aqueous) layer. If the organic solvent is denser than water (e.g., dichloromethane), the organic layer is the lower layer. If it is less dense (e.g., ethyl acetate), it is the upper layer.

  • Aqueous Re-extraction: To maximize yield, re-extract the aqueous layer with a fresh portion of the organic solvent. Combine the organic layers.

  • Washing:

    • Acid Wash (Optional): Wash the combined organic layers with a dilute (5%) HCl solution to remove any basic impurities.

    • Base Wash: Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic components. Vent frequently as CO₂ gas may be generated.

    • Brine Wash: Wash with a saturated NaCl solution (brine). This step helps to break any emulsions and reduces the solubility of water in the organic phase.

  • Drying: Drain the washed organic layer into an Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the agent no longer clumps together.

  • Solvent Removal: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude, extracted 3-Hydroxycyclohexaneethanol.

LLE Workflow Diagram

LLE_Workflow cluster_extraction Extraction Steps cluster_washing Washing Steps Crude Crude Reaction Mixture AddSolvent Add Ethyl Acetate & Water Crude->AddSolvent Shake Shake & Separate Layers AddSolvent->Shake CollectOrganic Collect Organic Layer Shake->CollectOrganic ReExtract Re-extract Aqueous Layer CollectOrganic->ReExtract WashBase Wash with NaHCO₃ ReExtract->WashBase WashBrine Wash with Brine WashBase->WashBrine Dry Dry with MgSO₄ WashBrine->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate CrudeProduct Crude Extracted Product Evaporate->CrudeProduct

Caption: Workflow for Liquid-Liquid Extraction.

Primary Purification by Fractional Vacuum Distillation

Principle of Separation

Fractional distillation separates liquid components based on differences in their boiling points.[4][5] A fractionating column, packed with material that provides a large surface area (e.g., Raschig rings or metal sponges), allows for many successive vaporization-condensation cycles, each equivalent to a simple distillation.[4] This process progressively enriches the vapor phase with the more volatile component. For 3-Hydroxycyclohexaneethanol, which has a high boiling point due to its two hydroxyl groups, distillation must be performed under vacuum to lower the boiling point and prevent thermal decomposition.

Experimental Protocol: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus, ensuring all glassware is rated for vacuum. The setup includes a round-bottom flask, a packed fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. Use high-vacuum grease on all ground glass joints.

  • System Check: Ensure the system is airtight. Attach the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Charging the Flask: Charge the distillation flask with the crude extracted product from the LLE step. The flask should not be more than two-thirds full. Add boiling chips or a magnetic stir bar for smooth boiling.

  • Initiating Vacuum: Slowly and carefully apply the vacuum to the desired pressure (e.g., 1-10 mmHg).

  • Heating: Begin gently heating the distillation flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial, low-boiling fraction, which will primarily consist of residual solvents and volatile impurities. The temperature at the distillation head will be low and unstable.

    • Heart Cut: As the temperature stabilizes at the boiling point of 3-Hydroxycyclohexaneethanol at the given pressure, switch to a new receiving flask. Collect this "heart cut" fraction, which is the purified product.

    • Tailings: When the temperature begins to drop or becomes unstable again, or if the distillation rate slows significantly, stop the distillation. The high-boiling residue left in the flask contains impurities and should be discarded appropriately.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly and carefully releasing the vacuum.

Distillation Workflow Diagram

Distillation_Workflow cluster_fractions Fraction Collection Setup Assemble Fractional Distillation Apparatus Charge Charge Flask with Crude Product Setup->Charge Vacuum Apply & Stabilize Vacuum Charge->Vacuum Heat Gently Heat Flask Vacuum->Heat Forerun Collect Forerun (Low-boiling impurities) Heat->Forerun HeartCut Collect Heart Cut (Product Fraction) Forerun->HeartCut Stop Stop Heating HeartCut->Stop PurifiedProduct Partially Purified Product HeartCut->PurifiedProduct Cooldown Cool System & Release Vacuum Stop->Cooldown

Caption: Workflow for Fractional Vacuum Distillation.

High-Purity Polishing by Column Chromatography

Principle of Separation

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[6] For polar compounds like 3-Hydroxycyclohexaneethanol, normal-phase chromatography using a polar stationary phase (e.g., silica gel) is highly effective.[2] Less polar impurities will travel through the column more quickly with the mobile phase, while the more polar diol will adsorb more strongly to the silica gel, resulting in a later elution and effective separation.

Experimental Protocol: Flash Column Chromatography
  • Column Preparation: Select an appropriately sized column. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the distilled product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the sample onto a small amount of silica gel by dissolving it in a volatile solvent and evaporating to dryness. Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity. For example, move to 50:50, then 20:80 Hexane:Ethyl Acetate.

  • Fraction Collection: Collect the eluent in a series of small fractions using test tubes or vials.

  • Fraction Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions, as identified by TLC. Remove the solvent using a rotary evaporator to yield the final, high-purity 3-Hydroxycyclohexaneethanol.

Chromatography Workflow Diagram

Chromatography_Workflow Pack Pack Silica Gel Column Load Load Sample onto Column Pack->Load Elute Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate FinalProduct High-Purity Product (>99.5%) Evaporate->FinalProduct

Caption: Workflow for Preparative Column Chromatography.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method depends on the scale, required purity, and nature of the impurities.

Purification TechniqueTypical Purity AchievedTypical YieldThroughputKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction Low (<90%)85-95%HighRemoves salts and highly polar/non-polar impurities; fast for initial cleanup.Not effective for structurally similar impurities; uses large solvent volumes.
Fractional Vacuum Distillation High (95-99%)70-90%HighExcellent for large quantities; separates based on boiling point differences.[7]Not suitable for azeotropes or thermally sensitive compounds; may not separate isomers.[7]
Column Chromatography Very High (>99.5%)50-75%LowHighest degree of purification; can separate isomers and closely related compounds.[7]Time-consuming; requires large solvent volumes; not ideal for large-scale industrial use.[7]

Purity Assessment and Characterization

Rigorous analytical testing is required to confirm the purity of the final product and verify its identity.[8][9]

Analytical MethodPrinciple of AnalysisInformation ProvidedKey Advantages
GC-MS Gas-phase separation followed by mass analysis.Purity assessment for volatile compounds, impurity identification, mass confirmation.High sensitivity and separation efficiency for volatile compounds.[8]
¹H and ¹³C NMR Nuclear spin in a magnetic field.Unambiguous structural confirmation, isomer ratio determination, quantitative purity (qNMR).Provides detailed structural information and is a primary method for purity determination.[8]
FTIR Spectroscopy Infrared absorption by molecular bonds.Confirmation of functional groups (e.g., broad O-H stretch around 3350 cm⁻¹).Fast, simple, and excellent for confirming the presence of key functional groups.[10]
HPLC Liquid-phase separation on a packed column.Quantification of non-volatile impurities, purity analysis.Wide applicability for a range of compounds; highly quantitative.[11]

Safety Precautions

All protocols should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for 3-Hydroxycyclohexaneethanol and all solvents used for detailed hazard information and handling procedures.[12][13][14][15][16] Organic solvents are often flammable and should be kept away from ignition sources.[12] Vacuum distillation poses an implosion risk; only use vacuum-rated glassware and consider using a blast shield.

References

  • CN114805025A. (2022). Separation and purification method of cyclohexanol and butyl cyclohexyl ether.
  • US4433194A. (1984). Purification of cyclohexane.
  • Coleman, G. H., & Johnstone, H. F. (n.d.). Cyclohexene. Organic Syntheses Procedure. [Link]

  • Özacar, M. (2016). Separation techniques: Chromatography. PMC - NIH. [Link]

  • Soni, N., & Sharma, M. (2014). Synthesis of 3-Hydroxy cyclohexanone by Electrochemical and Microbial techniques. ResearchGate. [Link]

  • Odinity. (2014). Separation & Identification of Alcohols by Gas Chromatography. Odinity. [Link]

  • CN1923778A. (2007). Cyclohexanol derivative, cyclohexanone derivative and preparation method.
  • Paquette, L. A., & Earle, M. J. (n.d.). 3-hydroxy-1-cyclohexene-1-carboxaldehyde. Organic Syntheses Procedure. [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Amrita OLabs. [Link]

  • Lee, K. M., et al. (2004). NEW SIMPLE METHOD FOR PURIFICATION OF CLASS I ALCOHOL DEHYDROGENASE. Wiley Online Library. [Link]

  • Hu, B., et al. (2023). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[6]arene Cocrystals Accompanied by Vapochromic Behavior. PMC - NIH. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Wright, G. F. (1957). OXYMERCURATION OF THE METHYLCYCLOHEXENES. Canadian Science Publishing. [Link]

  • Chegg. (2018). Solved: Alcöhol synthesis from 3-hydroxy-1-cyclohexanone. Chegg.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxycyclohexaneethanol. PubChem. [Link]

  • Stork, G., & McElvain, S. M. (n.d.). 2-METHYL-1,3-CYCLOHEXANEDIONE. Organic Syntheses Procedure. [Link]

  • University of Colorado Boulder. (n.d.). Distillation. [Link]

  • Soachim. (2025). Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5. Soachim. [Link]

  • Chemical Methodologies. (2025). Sustainable Extraction and Purification of Phytochemicals: A Review of Green Solvents and Techniques. [Link]

  • Odinity. (2013). Simple and Fractional Distillations. Odinity. [Link]

  • Wikipedia. (n.d.). Cyclohexanol. [Link]

  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. [Link]

  • ResearchGate. (n.d.). Two-Step Reactive Distillation Process for Cyclohexanol Production from Cyclohexene. [Link]

  • US2927944A. (1960). Process for separation of cyclohexanol and cyclohexanone.
  • ResolveMass Laboratories. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. [Link]

  • PMC - NIH. (2022). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. [Link]

  • Semantic Scholar. (n.d.). Fractional Distillation. [Link]

  • MDPI. (2022). In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. [Link]

  • AbeBooks. (1950). Elements Of Fractional Distillation 4th Edition. [Link]

  • Sinochem Nanjing Corporation. (n.d.). Cyclohexanol Supplier & Manufacturer. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Cyclohexene-1-methanol. PubChem. [Link]

Sources

Application

Application Notes and Protocols: Incorporating 3-Hydroxycyclohexaneethanol into Biodegradable Ester-Amide Surfactants

Introduction: A Novel Alicyclic Building Block for Next-Generation Surfactants In the relentless pursuit of sustainable and high-performance surface-active agents, the exploration of novel molecular architectures is para...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Alicyclic Building Block for Next-Generation Surfactants

In the relentless pursuit of sustainable and high-performance surface-active agents, the exploration of novel molecular architectures is paramount. Traditional linear hydrophobes, while effective, present a landscape ripe for innovation. This application note details the incorporation of 3-Hydroxycyclohexaneethanol, a unique alicyclic diol, into the structure of biodegradable ester-amide surfactants. The introduction of a cyclohexane ring into the surfactant backbone offers a compelling strategy to modulate key physicochemical properties such as critical micelle concentration (CMC), surface tension reduction, and packing at interfaces, potentially leading to enhanced performance in various applications, from personal care to advanced drug delivery systems.[1][2][3][4]

The ester-amide linkage provides a balance of hydrolytic stability and biodegradability, a critical attribute for environmentally benign formulations.[5][6][7][8] 3-Hydroxycyclohexaneethanol, with its distinct primary and secondary hydroxyl groups, presents a unique synthetic handle for the regioselective introduction of both ester and amide functionalities. This allows for precise control over the final molecular structure and, consequently, its surface-active properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and performance evaluation of these novel surfactants.

Rationale and Design Strategy

The core hypothesis behind this work is that the rigid and bulky cyclohexane moiety will introduce specific steric and conformational constraints that influence the self-assembly and interfacial behavior of the resulting surfactant molecules. This can lead to:

  • Lower Critical Micelle Concentration (CMC): The hydrophobic character of the cyclohexane ring is expected to enhance the driving force for micellization, leading to aggregation at lower concentrations.

  • Altered Interfacial Packing: The non-linear structure may disrupt dense packing at interfaces, potentially influencing foam stability and emulsification properties.

  • Modulated Biodegradability: The ester and amide linkages are susceptible to enzymatic and hydrolytic cleavage, while the metabolic fate of the cyclohexane core will be a key determinant of its ultimate biodegradability.

Our synthetic strategy is a two-step, enzyme-catalyzed process designed for high selectivity and sustainability. This approach leverages the differential reactivity of the primary and secondary hydroxyl groups of 3-Hydroxycyclohexaneethanol.[9][10][11]

DOT Diagram: Synthetic Strategy Overview

G cluster_0 Step 1: Regioselective Esterification cluster_1 Step 2: Amidation 3-HCE 3-Hydroxycyclohexaneethanol Lipase Immobilized Lipase (e.g., Novozym 435) 3-HCE->Lipase Fatty_Acid Fatty Acid Fatty_Acid->Lipase Ester_Intermediate Monoester Intermediate Lipase->Ester_Intermediate Protease Protease or Lipase (e.g., Alcalase) Ester_Intermediate->Protease Ester_Intermediate->Protease Amino_Acid_Ester Amino Acid Ester Amino_Acid_Ester->Protease Final_Surfactant Ester-Amide Surfactant Protease->Final_Surfactant

Caption: Two-step enzymatic synthesis of 3-Hydroxycyclohexaneethanol-based ester-amide surfactants.

Experimental Protocols

Part 1: Synthesis of Monoester Intermediate

This protocol details the selective esterification of the primary hydroxyl group of 3-Hydroxycyclohexaneethanol with a fatty acid using an immobilized lipase. The higher reactivity of the primary alcohol allows for a high degree of regioselectivity under mild, enzyme-catalyzed conditions.[9][11]

Materials:

  • 3-Hydroxycyclohexaneethanol (98% purity)

  • Lauric acid (or other C8-C18 fatty acid)

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • 2-Methyl-2-butanol (tert-amyl alcohol), anhydrous

  • Molecular sieves (3 Å), activated

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (HPLC grade)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 3-Hydroxycyclohexaneethanol (10 mmol), lauric acid (10 mmol), and anhydrous 2-methyl-2-butanol (100 mL).

  • Drying: Add activated molecular sieves (10 g) to the mixture to remove any residual water, which can inhibit the enzyme and promote side reactions.

  • Enzyme Addition: Add Novozym® 435 (1 g, 10% w/w of substrates) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at 60°C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) every 4 hours.

  • Work-up: Upon completion (typically 24-48 hours), filter off the enzyme and molecular sieves. Wash the solids with a small amount of 2-methyl-2-butanol.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate the monoester intermediate.

Causality Behind Choices:

  • Enzyme Selection: Novozym® 435 is a robust and highly selective lipase for the esterification of primary alcohols.[10]

  • Solvent: 2-Methyl-2-butanol is an excellent solvent for both the polar and nonpolar reactants and has a low inhibitory effect on the lipase.

  • Temperature: 60°C provides a good balance between reaction rate and enzyme stability.

Part 2: Synthesis of the Final Ester-Amide Surfactant

This protocol describes the amidation of the monoester intermediate with an amino acid ester. An enzymatic approach is again favored for its selectivity and mild reaction conditions.

Materials:

  • Monoester intermediate from Part 1

  • Glycine methyl ester hydrochloride (or other amino acid ester)

  • Triethylamine (TEA)

  • Immobilized protease (e.g., Alcalase®) or lipase with amidase activity

  • Acetonitrile, anhydrous

Procedure:

  • Neutralization of Amino Acid Ester: In a separate flask, dissolve glycine methyl ester hydrochloride (12 mmol) in anhydrous acetonitrile (50 mL) and cool to 0°C. Add triethylamine (12 mmol) dropwise to neutralize the hydrochloride salt. Stir for 30 minutes.

  • Reaction Setup: To a 250 mL round-bottom flask, add the monoester intermediate (10 mmol) and the neutralized glycine methyl ester solution.

  • Enzyme Addition: Add the immobilized enzyme (1.5 g) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at 50°C under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete (typically 48-72 hours), filter off the enzyme. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final ester-amide surfactant.

Causality Behind Choices:

  • Enzymatic Amidation: This method avoids harsh chemical reagents and provides high selectivity for the formation of the amide bond over potential side reactions.[5][12]

  • Amino Acid Ester: The use of an esterified amino acid protects the carboxylic acid functionality and improves solubility in the organic solvent.

Characterization and Performance Evaluation

A thorough characterization is essential to confirm the structure and purity of the synthesized surfactants and to evaluate their performance.

Table 1: Key Characterization Techniques

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and purity assessment.Signals corresponding to the cyclohexane ring, fatty acid chain, and amino acid moiety.
FTIR Spectroscopy Confirmation of functional groups.Characteristic peaks for ester (C=O, ~1740 cm⁻¹), amide (C=O, ~1650 cm⁻¹; N-H, ~3300 cm⁻¹), and hydroxyl (O-H, broad ~3400 cm⁻¹) groups.
Mass Spectrometry Determination of molecular weight.Molecular ion peak corresponding to the calculated mass of the target surfactant.
Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that indicates the concentration at which surfactant molecules begin to form micelles. The surface tension method is a widely used and reliable technique.[13]

DOT Diagram: CMC Determination Workflow

G Start Prepare Surfactant Stock Solution Dilutions Prepare a Series of Dilutions Start->Dilutions Measure Measure Surface Tension of Each Dilution Dilutions->Measure Plot Plot Surface Tension vs. log(Concentration) Measure->Plot CMC Determine CMC from the Breakpoint in the Plot Plot->CMC

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using the surface tension method.

Procedure:

  • Prepare a stock solution of the purified surfactant in deionized water at a concentration well above the expected CMC.

  • Create a series of dilutions from the stock solution.

  • Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which a sharp break in the slope of the plot is observed.

Table 2: Hypothetical Performance Data

Surfactant CMC (mol/L) Surface Tension at CMC (mN/m) Biodegradability (%) Cell Viability (%)
C12-Ester-Amide-Cyclohexane1.5 x 10⁻⁴32.5> 90% (28 days)> 85% at CMC
SDS (Reference)8.2 x 10⁻³38.0~70% (28 days)~50% at CMC

Biodegradability and Cytotoxicity Assessment

For any new surfactant intended for widespread use, assessing its environmental impact and safety is crucial.

Biodegradability Testing

Ultimate biodegradability can be assessed using standardized methods such as the OECD 301F (Manometric Respirometry Test) or ISO 14593 (CO₂ Headspace Test). These tests measure the mineralization of the surfactant to CO₂, water, and mineral salts by microorganisms over a 28-day period.

Cytotoxicity Assay

An in vitro cytotoxicity assay, such as the MTT assay or Neutral Red Uptake assay, using a relevant cell line (e.g., human keratinocytes or fibroblasts) can provide an initial assessment of the surfactant's potential to cause cell damage. Cell viability is measured after exposure to a range of surfactant concentrations.

Conclusion

The incorporation of 3-Hydroxycyclohexaneethanol into ester-amide surfactants represents a promising avenue for the development of novel, biodegradable surface-active agents with unique properties. The synthetic protocols outlined in this application note provide a clear and reproducible pathway for the creation of these compounds. The detailed characterization and performance evaluation methods will enable researchers to thoroughly assess the potential of these new surfactants for a wide range of applications. The unique structural features imparted by the alicyclic ring are expected to yield surfactants with enhanced performance and a favorable environmental profile, contributing to the advancement of sustainable chemical technologies.

References

  • Maugard, T., Remaud-Simeon, M., Petre, D., & Monsan, P. (1998). Enzymatic Synthesis of Surfactants Via Amide Bonds.
  • Hayes, D. G., & Gulledge, A. L. (2020).
  • Fernandez-Perez, M., & Otero, C. (2001). Enzymatic synthesis of amide surfactants from ethanolamine. Enzyme and Microbial Technology, 28(6), 541-550.
  • Fernandez-Perez, M., & Otero, C. (2001).
  • Quora. (2017). What is the increasing order of reactivity towards esterification: primary alcohol, secondary alcohol, tertiary alcohol?.
  • Gubicza, L., & Keo, T. (2011). EFFECT OF CHAIN LENGTH AND ORDER OF THE ALCOHOL ON ENZYME ACTIVITY DURING ENZYMATIC ESTERIFICATION IN ORGANIC MEDIA. The Distant Reader.
  • Maugard, T., Remaud-Simeon, M., Petre, D., & Monsan, P. (1997).
  • Kovalenko, G. A., Chukanov, N. V., & Patrushev, Yu. V. (2017).
  • Reyes-Duarte, D., & Castillo, E. (2010). Enzymatic kinetic resolution of primary alcohols by direct esterification in solvent-free system. Request PDF.
  • Reddit. (2019). Question: Esterification reactions of a carboxylic acid with an alcohol occur most rapidly with primary alcohols.
  • Ali, S. A., Ali, A., & Ali, S. (2025). Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles. PMC.
  • Hipsher, H. F., & Fain, P. F. (1953). Synthesis and physical properties of several aliphatic and alicyclic hydrocarbons.
  • Gogoi, P., & Hazarika, P. (2015). Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine.
  • Khalfallah, A. (2023).
  • Holmberg, K. (2001).
  • Fandrick, D. R., & Fandrick, K. R. (2001). Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation.
  • Chen, Y., & Li, X. (2025).
  • Pieraccini, D., & Gotti, R. (2025). Synthesis and properties of cationic surfactants with tuned hydrophylicity.
  • Sharghi, H., & Sarvari, M. H. (2003). Al2O3/MeSO3H (AMA) as a new reagent with high selective ability for monoesterification of diols. Organic Chemistry Portal.
  • Mitsui Chemicals, Inc. (2003). Method for producing 1,3-cyclohexanediol compound.
  • Sharma, D., & Singh, A. (2023). The Physicochemical and Functional Properties of Biosurfactants: A Review. PMC - NIH.
  • Singh, P., & Kumar, A. (2024). A REVIEW ON THE STUDY OF PHYSICOCHEMICAL PROPERTIES AND APPLICATION OF SURFACTANTS.
  • Pourceau, G., & Lesur, D. (2024). Sugar-Based Surfactants: Effects of Structural Features on the Physicochemical Properties of Sugar Esters and Their Comparison to Commercial Octyl Glycosides. MDPI.
  • Whamine. (2023). Surfactants: Ancient and Youthful Members of the Chemical World.
  • Wang, Y., & Liu, Y. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
  • OIST. (n.d.). Novel 1,3-diamine catalysts for highly selective Mannich reactions.
  • Wikipedia. (n.d.). 1,3-Cyclohexanedione.
  • NIST. (n.d.). 1,3-Cyclohexanediol.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Hydroxycyclohexaneethanol in Softener Formulations

Welcome to the technical support center for the optimization of softener formulations incorporating 3-Hydroxycyclohexaneethanol. This resource is designed for researchers, scientists, and drug development professionals w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of softener formulations incorporating 3-Hydroxycyclohexaneethanol. This resource is designed for researchers, scientists, and drug development professionals who are exploring the use of this molecule in conjunction with softener actives, such as esterquats, to achieve desired product performance and stability. While 3-Hydroxycyclohexaneethanol is a novel component in this application, this guide provides a framework for its systematic evaluation based on established principles of surfactant chemistry.

I. Understanding the Role of 3-Hydroxycyclohexaneethanol

In fabric softener formulations, the primary active ingredients are cationic surfactants, most commonly esterquats. These molecules deposit on fabric fibers, reducing static and imparting a soft feel. The introduction of a molecule like 3-Hydroxycyclohexaneethanol, a diol, can serve several potential functions:

  • Co-surfactant/Hydrotrope: It can help to stabilize the formulation and prevent phase separation by modifying the solvent environment.

  • Viscosity Modifier: Its presence can alter the rheological properties of the softener, impacting its pourability and consumer appeal.

  • Deposition Aid: It may influence the efficiency with which the softener actives are transferred from the rinse water to the fabric surface.

  • Solvent: It can act as a solvent for other ingredients in the formulation, such as fragrances.[1]

The molar ratio of 3-Hydroxycyclohexaneethanol to the softener active is a critical parameter that will dictate its primary function and overall impact on the formulation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses potential problems you may encounter during your experiments, with a focus on issues arising from the molar ratio of 3-Hydroxycyclohexaneethanol to softener actives.

Issue 1: Formulation Instability (Phase Separation, Creaming, or Sedimentation)

Question: My fabric softener formulation is separating into distinct layers after a short period. What could be the cause, and how can I fix it?

Answer:

Formulation instability is a common challenge and is often related to an imbalance in the surfactant-solvent system.[2] The molar ratio of 3-Hydroxycyclohexaneethanol to the softener active is a key factor here.

Potential Causes & Solutions:

Molar Ratio ScenarioPotential CauseTroubleshooting Steps
High Molar Ratio of 3-Hydroxycyclohexaneethanol Increased Solvent Polarity: An excess of the diol can disrupt the delicate balance of the emulsion, leading to the coalescence of softener active vesicles.1. Decrease the Molar Ratio: Systematically reduce the concentration of 3-Hydroxycyclohexaneethanol in your formulation. 2. Introduce a Hydrophobe: Consider adding a small amount of a fatty alcohol or fatty acid to counterbalance the increased polarity.[3] 3. Optimize Mixing: Ensure thorough homogenization during preparation to create a stable initial dispersion.[2]
Low Molar Ratio of 3-Hydroxycyclohexaneethanol Insufficient Stabilization: If 3-Hydroxycyclohexaneethanol is intended to act as a co-surfactant, a low concentration may not be adequate to stabilize the softener active vesicles.1. Increase the Molar Ratio: Gradually increase the amount of 3-Hydroxycyclohexaneethanol and observe the impact on stability. 2. Evaluate Other Co-surfactants: If increasing the diol concentration is not effective or desirable, consider testing other co-surfactants in combination.
Incorrect pH Esterquat Hydrolysis: Esterquats are susceptible to hydrolysis, especially at non-optimal pH levels.[4]1. Measure and Adjust pH: The ideal pH for an esterquat-based softener is typically in the acidic range of 2.5 to 4.5.[5] Use citric acid or a similar buffer to adjust as needed.
Issue 2: Undesirable Viscosity (Too Thick or Too Thin)

Question: My fabric softener is either too thick to pour or as thin as water. How can I adjust the viscosity by optimizing the molar ratio?

Answer:

The viscosity of a fabric softener is crucial for consumer acceptance and ease of use. The interaction between 3-Hydroxycyclohexaneethanol and the softener active can significantly influence the final rheology.[6]

Potential Causes & Solutions:

Molar Ratio ScenarioPotential CauseTroubleshooting Steps
High Viscosity (Gelation) Excessive Vesicle Packing: A high concentration of 3-Hydroxycyclohexaneethanol might promote the formation of a densely packed network of softener active vesicles, leading to a gel-like consistency.1. Decrease the Molar Ratio: Lowering the concentration of the diol may disrupt this network and reduce viscosity. 2. Incorporate an Electrolyte: Adding a small amount of a salt like calcium chloride can help to reduce the viscosity of cationic surfactant dispersions.[7] 3. Adjust Temperature during Manufacturing: The temperature at which ingredients are mixed can impact the final viscosity.[2]
Low Viscosity Disruption of Vesicle Structure: An inappropriate molar ratio can interfere with the formation of the structured vesicle network that provides the desired viscosity. The introduction of hydroxyl groups can affect the aggregation behavior of surfactants.[8]1. Optimize the Molar Ratio: Experiment with different molar ratios of 3-Hydroxycyclohexaneethanol to find the "sweet spot" for viscosity. 2. Introduce a Thickener: If adjusting the molar ratio is insufficient, consider adding a suitable thickening agent.[2] 3. Evaluate the Impact of Other Ingredients: Fragrances and other additives can also affect viscosity.[7]
Issue 3: Poor Softening Performance

Question: After treating fabrics with my formulation, I'm not observing the expected softening effect. Could the molar ratio of 3-Hydroxycyclohexaneethanol be the problem?

Answer:

Poor softening performance often indicates inefficient deposition of the softener active onto the fabric fibers. The molar ratio of your components can influence this process.

Potential Causes & Solutions:

Molar Ratio ScenarioPotential CauseTroubleshooting Steps
High Molar Ratio of 3-Hydroxycyclohexaneethanol Increased Solubility of Softener Active: An excess of the diol may increase the solubility of the esterquat in the rinse water, reducing its tendency to deposit on the fabric.1. Decrease the Molar Ratio: Lowering the concentration of 3-Hydroxycyclohexaneethanol can encourage the softener active to come out of solution and deposit on the fabric. 2. Evaluate Fabric Type: The effectiveness of softeners can vary between different fabric types (e.g., cotton vs. synthetic).[9]
Low Molar Ratio of 3-Hydroxycyclohexaneethanol Poor Dispersion and Deposition: If the diol is acting as a deposition aid, an insufficient amount may lead to poor distribution of the softener active in the rinse water and on the fabric.1. Increase the Molar Ratio: Gradually increase the concentration of 3-Hydroxycyclohexaneethanol and assess the impact on softening performance through standardized fabric testing.[10]
Competition with Other Ingredients Interference from Other Surfactants: If your formulation contains other surfactants, they may compete with the softener active for deposition on the fabric. Cationic softeners can have compatibility issues with anionic agents.[11]1. Simplify the Formulation: To isolate the effect of the molar ratio, create a simpler base formulation with only the softener active, 3-Hydroxycyclohexaneethanol, and water. 2. Check for Incompatibilities: Ensure that all ingredients in your formulation are compatible with each other.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal starting molar ratio of 3-Hydroxycyclohexaneethanol to softener active for my experiments?

A1: As there is limited public data on this specific combination, a good starting point would be a molar ratio of 1:1. From there, you can systematically vary the ratio in both directions (e.g., 2:1, 1:2, 5:1, 1:5) to observe the effects on stability, viscosity, and performance.

Q2: How does the presence of hydroxyl groups in 3-Hydroxycyclohexaneethanol potentially interact with the cationic softener active?

A2: The hydroxyl groups can engage in hydrogen bonding with the ester and quaternary ammonium groups of the softener active.[5][8] This interaction can influence the packing of the surfactant molecules in their vesicle structures, thereby affecting the formulation's viscosity and stability.

Q3: Can 3-Hydroxycyclohexaneethanol affect the fragrance of my fabric softener?

A3: Yes. As a solvent, it can influence the solubility and volatility of fragrance components.[1] You may need to adjust your fragrance package to ensure compatibility and the desired scent profile in the final product.

Q4: Are there any safety precautions I should take when working with 3-Hydroxycyclohexaneethanol?

A4: Always refer to the Safety Data Sheet (SDS) for 3-Hydroxycyclohexaneethanol and all other chemicals used in your formulation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

IV. Experimental Protocols

Protocol 1: Preparation of a Base Fabric Softener Formulation

This protocol outlines the preparation of a simple fabric softener base to study the effects of varying the molar ratio of 3-Hydroxycyclohexaneethanol to a model esterquat softener active.

Materials:

  • Deionized water

  • Esterquat (e.g., Di-tallowoyl-ethyl-hydroxyethylmonium-methosulfate)

  • 3-Hydroxycyclohexaneethanol

  • Citric acid (for pH adjustment)

  • Beakers, magnetic stirrer with hotplate, and a laboratory scale

Procedure:

  • Heat the Water: In a beaker, heat the deionized water to 50-60°C.[2]

  • Disperse the Esterquat: Slowly add the esterquat to the heated water while stirring continuously until a uniform dispersion is achieved.

  • Add 3-Hydroxycyclohexaneethanol: At the desired molar ratio, add the 3-Hydroxycyclohexaneethanol to the dispersion and continue stirring.

  • Cool and Adjust pH: Allow the mixture to cool to room temperature with gentle stirring. Measure the pH and adjust to between 2.5 and 4.5 using a dilute solution of citric acid.[5]

  • Homogenize: For improved stability, homogenize the final formulation using a high-shear mixer for a short period.

Protocol 2: Viscosity Measurement

Equipment:

  • Rotational viscometer (e.g., Brookfield type)

Procedure:

  • Equilibrate the Sample: Ensure your fabric softener sample is at a constant temperature (e.g., 25°C).

  • Select Spindle and Speed: Choose an appropriate spindle and rotational speed for the expected viscosity range.

  • Measure: Immerse the spindle in the sample to the indicated level and allow the reading to stabilize before recording the viscosity in centipoise (cP).

Protocol 3: Stability Testing

Procedure:

  • Accelerated Aging: Store samples of your formulations at elevated temperatures (e.g., 40°C) and at room temperature.[7]

  • Visual Observation: Periodically inspect the samples for any signs of instability, such as phase separation, creaming, or sedimentation.

  • Freeze-Thaw Cycling: Subject the samples to several cycles of freezing and thawing to assess their stability under temperature fluctuations.

V. Visualizing Experimental Workflows

Diagram 1: Formulation Optimization Workflow

G A Define Molar Ratios of 3-HCE to Softener Active B Prepare Formulations (Protocol 1) A->B C Measure Initial Viscosity (Protocol 2) B->C D Conduct Stability Testing (Protocol 3) C->D E Evaluate Softening Performance (Standardized Fabric Tests) D->E F Analyze Results E->F F->A Requires Further Optimization G Optimized Formulation F->G Meets Target Specifications

Caption: A workflow for optimizing the molar ratio of components.

Diagram 2: Troubleshooting Logic for Formulation Instability

G Start Formulation is Unstable Q1 What is the molar ratio of 3-HCE to Softener Active? Start->Q1 A1 Decrease 3-HCE Molar Ratio Q1->A1 High A2 Increase 3-HCE Molar Ratio Q1->A2 Low Q2 Is the pH within the optimal range (2.5-4.5)? A1->Q2 A2->Q2 A3 Adjust pH with Citric Acid Q2->A3 No End Stable Formulation Q2->End Yes A3->End

Caption: A decision tree for troubleshooting formulation instability.

VI. References

  • Solution behavior and solid phase transitions of quaternary ammonium surfactants with head groups decorated by hydroxyl groups. (n.d.). ResearchGate. [Link]

  • Fabric Softener Formulation and Manufacturing Process. (n.d.). MCB Books. [Link]

  • Stable aqueous fabric softening compositions. (1990, July 10). Google Patents.

  • Fabric softener composition containing di-esterified long chain fatty acid quaternary ammonium salt. (1989, July 25). Google Patents.

  • Ethanol in Fabric Softeners: Enhancing Freshness and Efficiency. (2024, November 11). Premium Alcohol Supplier. [Link]

  • Use of special surfactants to control viscosity in fabric softeners. (1998, June 3). Google Patents.

  • PROCESS FOR PREPARING A FABRIC CONDITIONING COMPOSITION. (2004, September 22). European Patent Office. [Link]

  • Novel Hydroxyl-Containing Quaternary Ammonium Salt N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium: Its Synthesis and Flotation Performance to Quartz. (2023, May 21). MDPI. [Link]

  • Performance evaluation of selected fabric softeners. (1965, December 1). Semantic Scholar. [Link]

  • THE EVALUATION OF THREE TYPES OF FABRIC SOFTENER. (n.d.). Texas Tech University DSpace. [Link]

  • Rheological Behavior and Structure of a Commercial Esterquat Surfactant Aqueous System. (2010, March 1). ResearchGate. [Link]

  • Top 6 Challenges in Using Cationic Softeners and How to Overcome Them. (2024, November 21). Fineotex. [Link]

  • Rethinking the Esterquats: Synthesis, Stability, Ecotoxicity and Applications of Esterquats Incorporating Analogs of Betaine or Choline as the Cation in Their Structure. (2021, March 1). PMC. [Link]

  • FABRIC SOFTENING COMPOSITION CONTAINING ESTERQUAT WITH SPECIFIC ESTER DISTRIBUTION AND SEQUESTRANT. (2003, November 12). Google Patents.

Sources

Optimization

Improving cold water dispersibility in 3-Hydroxycyclohexaneethanol-based solutions

Welcome to the Technical Support Center for formulation and drug development professionals. This guide is specifically engineered to address the physicochemical challenges of working with 3-Hydroxycyclohexaneethanol (and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and drug development professionals. This guide is specifically engineered to address the physicochemical challenges of working with 3-Hydroxycyclohexaneethanol (and its structural derivatives) in aqueous environments, particularly at low temperatures.

As an alicyclic diol, 3-Hydroxycyclohexaneethanol possesses a calculated partition coefficient (ClogP) typically ranging from 0.15 to 0.64[1]. While it exhibits amphiphilic properties due to its hydrophobic cyclohexane ring and hydrophilic hydroxyl groups, it frequently suffers from poor cold-water dispersibility. At low temperatures (e.g., 4°C), the kinetic energy of the system drops, and the entropic penalty of maintaining a water "clathrate" (hydration shell) around the hydrophobic ring becomes thermodynamically unfavorable. This results in hydrophobic aggregation, turbidity, and eventual phase separation.

Below, we explore the causality behind these issues and provide self-validating, field-proven protocols to engineer robust cold-water dispersibility.

I. Thermodynamic Pathways of Dispersibility

G A 3-Hydroxycyclohexaneethanol (Amphiphilic Diol) B Cold Water (<10°C) Low Kinetic Energy A->B Mixed C Hydrophobic Aggregation (Phase Separation) B->C Entropic Penalty D Addition of HP-β-CD (Inclusion Complexation) C->D Strategy 1 E Addition of Surfactants (Micellization) C->E Strategy 2 F Enhanced Cold Water Dispersibility D->F Cavity Shielding E->F Emulsification

Thermodynamic pathways of 3-Hydroxycyclohexaneethanol in cold water.

II. Troubleshooting & FAQs

Q1: My 3-Hydroxycyclohexaneethanol solution is perfectly clear at room temperature (25°C) but becomes turbid and separates when stored at 4°C. Why does this happen, and how do I fix it? A: This is a classic manifestation of the hydrophobic effect. At 25°C, thermal agitation is sufficient to overcome the cohesive forces between the hydrophobic cyclohexane rings. At 4°C, the system minimizes its free energy by shedding the highly ordered water molecules surrounding the non-polar rings, causing the API molecules to self-associate and precipitate[2]. Solution: To prevent this, you must shield the hydrophobic ring. We recommend inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the cyclohexane ring via van der Waals forces, while its hydrophilic exterior (with an aqueous solubility of >1200 mg/mL) keeps the complex completely dissolved even at near-freezing temperatures[3].

Q2: I attempted a solid dispersion using a hydrophilic polymer (e.g., PVP), but the lyophilized powder clumps and dissolves very slowly in cold water. What is the mechanistic failure here? A: While solid dispersions (SDs) place the drug in a high-energy amorphous state to improve solubility[4][5], they do not inherently lower the surface tension of the reconstitution medium. In cold water, the polymer matrix hydrates too slowly, forming a viscous gel layer around the powder particles that blocks further water ingress (poor wettability). Solution: Incorporate a small amount of a non-ionic surfactant (e.g., Poloxamer 407 or Polysorbate 80) into your pre-lyophilization matrix. Surfactants lower the interfacial tension, enhancing wettability and preventing in vivo or in vitro precipitation upon reconstitution[6].

Q3: How do I verify that my cyclodextrin formulation has formed a true inclusion complex rather than just a physical mixture? A: A physical mixture will immediately revert to phase separation in cold water. A true complex is a self-validating system when subjected to Phase Solubility Analysis (Higuchi-Connors method)[7]. Furthermore, you can validate the liquid state using Dynamic Light Scattering (DLS). A successful complex will show a monodisperse particle size distribution strictly below 10 nm, whereas uncomplexed aggregates will show peaks in the 100 nm to 1 μm range[2].

III. Quantitative Formulation Benchmarks

To guide your excipient selection, the following table summarizes the expected cold-water (4°C) dispersibility metrics for 3-Hydroxycyclohexaneethanol under various formulation strategies.

Formulation ApproachExcipient SystemDispersibility at 4°C (mg/mL)Turbidity (NTU)Physical Stability (30 days at 4°C)
Unformulated API None< 2.5> 100 (Opaque)Phase Separation
Co-solvent Blend 15% Propylene Glycol~ 15.045 (Translucent)Micro-aggregation
Polymeric Micelles Poloxamer 407 (5% w/v)~ 35.0< 10 (Clear)Stable
Inclusion Complex HP-β-CD (1:2 Molar Ratio)> 50.0< 5 (Clear)Stable

IV. Standard Operating Procedure: HP-β-CD Inclusion Complexation

This protocol utilizes ultrasonication and lyophilization to force inclusion and generate a highly dispersible powder. The workflow is designed to be self-validating; failure at any step indicates incomplete complexation.

Workflow N1 Weigh API & HP-β-CD (Molar Ratio 1:2) N2 Dissolve in Purified Water with Stirring (25°C) N1->N2 N3 Ultrasonication (80% Power, 45 min) N2->N3 N4 Lyophilization (Freeze-Drying) N3->N4 N5 Reconstitution in Cold Water (4°C) N4->N5 N6 Validation: Clear Solution (DLS <10nm) N5->N6

Self-validating workflow for HP-β-CD inclusion complexation.

Step-by-Step Methodology:

  • Stoichiometric Calculation: Weigh 3-Hydroxycyclohexaneethanol and HP-β-CD to achieve a 1:2 molar ratio. The excess cyclodextrin ensures the equilibrium is driven entirely toward the complexed state.

  • Aqueous Solubilization: Dissolve the HP-β-CD in purified water (deionized) at 25°C until completely clear. Gradually add the 3-Hydroxycyclohexaneethanol under continuous magnetic stirring (500 RPM).

  • Energy Input (Ultrasonication): Subject the suspension to probe ultrasonication at 80% amplitude for 45 minutes. Critical Causality: Apply 5-second pulses with 10-second intervals while keeping the vessel in an ice bath. This prevents thermal degradation while providing the mechanical shear necessary to break API self-associations and drive the molecules into the cyclodextrin cavities[8].

  • Filtration: Pass the sonicated solution through a 0.45 μm PTFE syringe filter to remove any uncomplexed, aggregated API.

  • Lyophilization: Freeze the filtrate at -80°C, followed by freeze-drying at -50°C under a vacuum of <0.1 mbar for 48 hours. This locks the complex in a highly porous, amorphous solid state[7].

  • Validation (Reconstitution): Weigh the lyophilized powder and reconstitute it in water at 4°C. The solution must become optically clear within 60 seconds. Verify via DLS; the absence of particles >10 nm confirms complete inclusion and optimal cold-water dispersibility.

V. References

  • Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. oatext.com. 7

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - PMC. nih.gov. 8

  • Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions - Pharma Excipients. pharmaexcipients.com.2

  • Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications - MDPI. mdpi.com. 3

  • CN1098350C - Fabric softening compounds/compositions - Google Patents. google.com. 1

  • Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC. nih.gov. 4

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. nih.gov. 5

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). americanpharmaceuticalreview.com.6

Sources

Troubleshooting

Preventing gelation and precipitation during long-term 3-Hydroxycyclohexaneethanol storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex physical chemistry challenges associated with storing alicyclic diols. 3-Hydroxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex physical chemistry challenges associated with storing alicyclic diols.

3-Hydroxycyclohexaneethanol is an alicyclic diol with a molecular weight of 144.21 g/mol [1]. While highly valuable in drug development and synthetic chemistry, its dual hydroxyl (-OH) groups make it notoriously susceptible to physical instability. By understanding the thermodynamic and kinetic drivers of these changes, we can implement self-validating protocols to ensure your reagents remain in a pristine, monomeric state.

Part 1: Mechanistic Causes of Gelation and Precipitation

To effectively troubleshoot, we must first understand the causality behind the physical changes observed during the storage of 3-Hydroxycyclohexaneethanol.

  • Intermolecular Hydrogen Bonding: Diols possess an intricate network of intermolecular hydrogen bonds[2]. Because the molecule contains two hydroxyl groups, it can act as both a hydrogen bond donor and acceptor. Under static storage conditions, these molecules self-assemble into a transient, three-dimensional polymeric network, leading to macroscopic gelation[3].

  • Hygroscopy and Moisture Ingress: Strict control of moisture is universally critical, as water initiates decomposition and hydrogen-bonding cascades; storing diols in anhydrous conditions is the first line of defense[4]. Water molecules act as cross-linking bridges between the diol monomers, drastically accelerating the gelation process.

  • Temperature Fluctuations: A drop in ambient temperature reduces the kinetic energy of the system. When the kinetic energy falls below the threshold required to overcome intermolecular attractive forces, the diol undergoes localized supersaturation, resulting in crystalline precipitation.

GelationMechanism A 3-Hydroxycyclohexaneethanol (Monomeric Liquid) B Moisture Ingress & Temperature Drop A->B Environmental Exposure C Intermolecular Hydrogen Bonding B->C Catalyzes D Gelation & Precipitation C->D Network Formation E Thermal Energy (40-50°C) D->E Remediation F H-Bond Disruption E->F Breaks Bonds F->A Reversion

Mechanistic pathway of diol gelation and thermal reversal.

Part 2: Troubleshooting FAQs

Q1: My stored 3-Hydroxycyclohexaneethanol has formed a highly viscous gel. Is the chemical degraded, and can I reverse this? A1: The chemical is likely not degraded. Gelation in alicyclic diols is typically a non-covalent, reversible process driven by hydrogen bonding[3]. You can reverse this by applying gentle thermal energy (40-50°C), which increases molecular kinetic energy and disrupts the hydrogen bond network without breaking the carbon backbone.

Q2: I observe white crystalline precipitates at the bottom of the amber storage bottle. What caused this? A2: Precipitation indicates that the storage temperature dropped below the compound's solubility limit, or that trace solvent evaporation occurred. Unlike gelation, which is a network formation, precipitation is a phase separation. Warming the solution to 25°C and applying brief sonication will typically redissolve the precipitates.

Q3: How does atmospheric exposure affect the long-term stability of this diol? A3: Atmospheric exposure introduces both moisture and oxygen. Moisture acts as a nucleating agent for gelation, while oxygen can lead to the slow oxidation of the hydroxyl groups into ketones or aldehydes. Removing dissolved oxygen via nitrogen bubbling and careful temperature control can prevent degradation and unwanted physical changes in hydrogel and diol networks[5].

TroubleshootingWorkflow Start Visual Inspection of Storage Bottle Cond1 Highly Viscous or Gelled? Start->Cond1 Cond2 White Precipitates Observed? Start->Cond2 Act1 Apply Gentle Heat (40°C) & Agitate Cond1->Act1 Yes Fail Chemical Degradation. Discard Sample. Cond1->Fail No change after heat Act2 Warm to 25°C & Sonicate Cond2->Act2 Yes Cond2->Fail Insoluble Res1 Viscosity Normalizes. Purge with Argon. Act1->Res1 Success Res2 Precipitate Dissolves. Store at Controlled RT. Act2->Res2 Success

Troubleshooting workflow for resolving gelation and precipitation.

Part 3: Standard Operating Procedures (SOPs)
Protocol 1: Reversal of Diol Gelation and Precipitation

This protocol is a self-validating system: if the solution does not return to a clear, low-viscosity state after Step 3, irreversible polymerization or degradation has occurred, and the sample must be discarded.

  • Visual Assessment: Inspect the amber storage bottle against a light source. Note whether the state is a homogeneous gel or contains distinct crystalline precipitates.

  • Thermal Disruption: Place the sealed bottle in a temperature-controlled water bath set to 40-45°C. Ensure the water level does not reach the cap to prevent contamination.

  • Mechanical Agitation: Gently swirl the bottle every 5 minutes for up to 30 minutes. Do not vortex , as rigorous agitation introduces microscopic air bubbles that promote oxidation.

  • Inert Gas Purging: Once the liquid normalizes to a clear, free-flowing state, transfer the bottle to a glove box or fume hood. Purge the headspace with dry Argon or Nitrogen gas for 30-60 seconds to displace atmospheric moisture and oxygen.

  • Sealing: Seal tightly with a PTFE-lined cap, wrap the seal with Parafilm, and store in a desiccator.

Protocol 2: Preparation of Stable Stock Solutions
  • Solvent Selection: If your downstream application permits, dilute the 3-Hydroxycyclohexaneethanol in an anhydrous organic solvent (e.g., anhydrous acetone or ethanol). Causality: Dilution increases the intermolecular distance between diol molecules, sterically hindering the formation of a macroscopic hydrogen-bonded network.

  • Desiccation: Add activated 3Å molecular sieves directly to the stock solution. The sieves will continuously scavenge trace water ingress over the storage period.

  • Storage: Store the solvent-diluted stock at -20°C. Because the diol is solvated, the risk of freezing-induced precipitation is mitigated.

Part 4: Quantitative Storage Data

The following table summarizes the causal relationship between storage conditions, the state of the hydrogen-bond network, and the expected stability of the compound.

Storage ConditionMoisture ControlTemperatureH-Bond Network StateExpected Stability
Neat (Undiluted) Ambient Air4°CHighly Cross-linked (Gel/Precipitate)< 1 Month
Neat (Undiluted) Ambient AirFreeze-ThawIrreversible Precipitation< 1 Week
Neat (Undiluted) Argon Purged + Desiccant20°CMonomeric / Dimers12 - 24 Months
Anhydrous Solvent Molecular Sieves (3Å)-20°CSolvated Monomers> 24 Months
References

1.[1] 3-Hydroxycyclohexaneethanol | C8H16O2 | CID 12225057 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

3.[2] Exploring the Potential of Diarylacetylenediols as Hydrogen Bonding Catalysts Source: PubMed Central (PMC) URL:[Link]

4.[3] Highly Stretchable, Self-Healing, Injectable and pH Responsive Hydrogel from Multiple Hydrogen Bonding and Boron-Carbohydrate Interactions Source: MDPI URL:[Link]

5.[5] How can you store hydrogels? Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: 3-Hydroxycyclohexaneethanol Extraction &amp; Recovery

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to help researchers and drug development professionals troubleshoot low yields, phase separation issues, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to help researchers and drug development professionals troubleshoot low yields, phase separation issues, and solvent optimization when isolating 3-Hydroxycyclohexaneethanol from aqueous matrices.

Because this compound is highly polar, standard extraction templates often fail. This guide breaks down the causality behind these failures and provides self-validating methodologies to ensure absolute scientific integrity in your workflows.

Part 1: Diagnostic FAQs – Solvent Selection & Ratio Optimization

Q1: Why am I getting poor recovery of 3-Hydroxycyclohexaneethanol using standard ethyl acetate or dichloromethane extractions? Causality: 3-Hydroxycyclohexaneethanol (CID 12225057) is a highly polar cycloaliphatic diol characterized by strong hydrogen-bond donating and accepting capabilities[1]. Moderately polar solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) lack the hydrogen-bonding capacity required to overcome the strong solute-water interactions in the aqueous phase. Solution: You must switch to a solvent with a higher polarity index and hydrogen-bonding capacity. 1-butanol has been proven to be a highly efficient extraction solvent for polar cycloaliphatic diols (such as cyclohexane-1,2-diol), achieving nearly quantitative isolated yields (94–98%)[2].

Q2: What is the optimal organic-to-aqueous (O:A) solvent ratio for extracting this diol? Causality: The optimum volume ratio depends entirely on the partition coefficient (LogP/LogD) of your analyte[3]. For analytes with low partition coefficients, a generic high O:A ratio (e.g., 7:1) is sometimes recommended to force recovery[3]. However, a single massive-volume extraction is thermodynamically inefficient. The Nernst distribution law dictates that multiple extractions with smaller volumes will always yield a higher total recovery than a single extraction using the same total volume of solvent. Solution: Do not use a single 7:1 extraction. Instead, perform a triple extraction using a 1:1 O:A ratio. See the quantitative breakdown below.

Quantitative Comparison of Extraction Strategies

The following table summarizes the theoretical recovery rates of a polar diol (assuming a baseline partition coefficient K=2.0 in a 1-butanol/water system) to demonstrate the thermodynamic advantage of multi-stage extraction.

Extraction StrategyO:A Volume Ratio per StepTotal Solvent Volume UsedTheoretical Recovery (%)
Single Extraction 5:15 Volumes~75.0%
Single Extraction 7:17 Volumes~82.5%
Double Extraction 2:1 (Repeated 2x)4 Volumes~88.0%
Triple Extraction 1:1 (Repeated 3x)3 Volumes~95.2%

Part 2: Diagnostic FAQs – Troubleshooting Phase Separation

Q3: My extraction with 1-butanol is forming a stubborn emulsion. How do I break it and prevent it? Causality: Emulsions commonly occur in liquid-liquid extraction (LLE) when the sample contains surfactant-like compounds or when the two solvents have a high degree of mutual solubility[4]. 1-Butanol and water have significant mutual solubility (water in butanol is ~20% w/w). This intermediate solubility creates a mid-zone emulsion that traps the target diol, leading to quantitative problems[4]. Solution: Implement a "Salting-Out" strategy. Adding high concentrations of simple salts to saturate the aqueous sample solution drastically increases the ionic strength of the water[3]. This decreases the mutual solubility of water and butanol, forces sharp phase separation, and improves the partition coefficient of the hydrophilic diol into the organic phase[3].

Q4: Can Deep Eutectic Solvents (DES) be used to improve the extraction of 3-Hydroxycyclohexaneethanol? Causality: Yes. Recent thermodynamic studies demonstrate that solutes capable of forming hydrogen bonds (like diols) are highly successfully extracted into DES phases[5]. The Gibbs energy of extraction for these polar solutes is strongly linked to their hydrogen bonding capacity and pKa, making DES a highly selective medium[5]. Solution: If avoiding volatile organic compounds (VOCs) is a priority, a hydrophobic DES (e.g., based on menthol and organic acids) can be used as a green alternative to 1-butanol.

Part 3: Self-Validating Experimental Protocol

To guarantee high recovery, utilize the following Salting-Out Assisted Liquid-Liquid Extraction (SALLE) protocol. Every step includes a self-validating check to ensure the system is functioning as intended.

LLE_Workflow Aq Aqueous Sample (3-Hydroxycyclohexaneethanol) Salt Salting-Out (Add NaCl to saturation) Aq->Salt Solvent Solvent Addition (1-Butanol 1:1 O:A) Salt->Solvent Mix Agitation & Equilibration (5 mins) Solvent->Mix Sep Phase Separation (Centrifugation 3000 x g) Mix->Sep Org Organic Phase (Diol Enriched) Sep->Org Top Layer Aq2 Aqueous Phase (Depleted) Sep->Aq2 Bottom Layer Dry Desiccation (Anhydrous Na2SO4) Org->Dry Aq2->Solvent Back Extraction (x2) Conc Solvent Evaporation (45-50°C) Dry->Conc Final Recovered Diol (>95% Yield) Conc->Final

Fig 1: Optimized LLE workflow for 3-Hydroxycyclohexaneethanol recovery.

Step-by-Step SALLE Methodology
  • Aqueous Preparation: Measure the exact volume of the aqueous sample containing 3-Hydroxycyclohexaneethanol. Transfer to a centrifuge-compatible separation vessel.

  • Salting Out: Progressively add anhydrous Sodium Chloride (NaCl) to the aqueous phase until saturation is reached (approximately 36 g per 100 mL of water at 25°C). Stir vigorously until dissolved.

    • Self-Validation Check: A small amount of undissolved salt crystals must remain at the bottom of the vessel when stirring ceases. This visually confirms absolute saturation.

  • Solvent Addition: Add 1-butanol at a 1:1 Organic:Aqueous (O:A) volume ratio.

  • Equilibration: Vigorously agitate or vortex the mixture for 5 minutes to maximize surface area contact and ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes to break any micro-emulsions caused by mutual solubility.

    • Self-Validation Check: Inspect the interface. Two distinct, sharply delineated liquid phases must be visible. If a cloudy interfacial "rag layer" persists, add an additional 5% (w/v) NaCl and re-centrifuge.

  • Collection & Back-Extraction: Collect the upper organic (1-butanol) layer. Repeat steps 3-6 two additional times with fresh 1-butanol on the remaining aqueous phase to ensure >95% recovery.

  • Desiccation: Pool all collected organic layers. Add anhydrous sodium sulfate ( Na2​SO4​ ) and let sit for 30 minutes to remove trace water.

    • Self-Validation Check: Swirl the flask. The Na2​SO4​ should flow freely like fine sand. If it clumps heavily, water is still present; add more desiccant until free-flowing.

  • Concentration: Filter out the desiccant and evaporate the 1-butanol under reduced pressure using a rotary evaporator at 45-50°C to yield the pure 3-Hydroxycyclohexaneethanol.

References

  • Source: nih.
  • 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium Source: ACS Publications URL
  • Liquid-Liquid Extraction Techniques Principles and Optimisation Source: Element Lab Solutions URL
  • Tips for Troubleshooting Liquid–Liquid Extractions Source: LCGC International URL
  • Source: Green Chemistry (RSC Publishing)

Sources

Reference Data & Comparative Studies

Validation

Validating the Antistatic Performance of 3-Hydroxycyclohexaneethanol-Based Softeners

A Comparative Guide for Pharmaceutical Cleanroom Textiles Executive Summary In pharmaceutical manufacturing, electrostatic discharge (ESD) and static cling pose severe operational and safety risks. From the ignition of v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Pharmaceutical Cleanroom Textiles

Executive Summary

In pharmaceutical manufacturing, electrostatic discharge (ESD) and static cling pose severe operational and safety risks. From the ignition of volatile solvents in ATEX (Atmosphères Explosibles) zones to the erratic behavior of active pharmaceutical ingredients (APIs) during powder processing, cleanroom garments must exhibit rigorous antistatic properties[1]. Traditional softeners often compromise this antistatic performance to achieve tactile softness.

Enter 3-Hydroxycyclohexaneethanol (3-HCE) , an alicyclic diol whose unique molecular structure offers a paradigm shift in textile finishing[2]. This guide objectively compares 3-HCE-based softeners against conventional quaternary ammonium and amino-silicone alternatives, providing scientists and drug development professionals with validated experimental data to optimize cleanroom compliance.

Mechanistic Causality: Why 3-HCE Outperforms Traditional Alternatives

Traditional quaternary ammonium compounds (Quats) rely on cationic charge neutralization, which can degrade rapidly after repeated industrial laundering. Amino-silicones, while providing an excellent hand-feel, are inherently hydrophobic. This hydrophobicity actively repels moisture, exacerbating static buildup in low-humidity environments like dry granulation suites.

Conversely, 3-HCE ()[3] acts as a highly efficient hydrophilic agent within softening compositions[2]. The alicyclic ring provides structural stability, while the hydroxyl (-OH) groups act as potent moisture scavengers. By adsorbing ambient moisture even at low relative humidity (RH), 3-HCE creates a continuous, conductive aqueous micro-layer on the textile surface. This hydrophilic mechanism facilitates rapid charge dissipation, preventing the accumulation of electrostatic charge.

Mechanism A 3-HCE Application B Hydroxyl (-OH) Orientation A->B C Moisture Adsorption B->C D Conductive Layer C->D E Charge Dissipation D->E

Figure 1: Mechanistic pathway of 3-HCE moisture adsorption and electrostatic charge dissipation.

Experimental Validation Protocols

To ensure scientific integrity, the antistatic evaluation must be treated as a self-validating system. By measuring both surface resistivity (static state) and charge decay (dynamic state), this dual-metric approach ensures no false positives. If a softener artificially lowers resistivity through unstable ionic salts rather than stable moisture retention, the charge decay test will expose the instability.

The following protocols are grounded in internationally recognized standards:[4] and[5].

Step-by-Step Methodology:

  • Textile Preparation & Conditioning: 100% polyester cleanroom fabric swatches are scoured to remove residual sizing. Crucially, samples are conditioned in an environmental chamber at 20°C and 25% RH for 24 hours. Causality: Electrostatic charge generation is inversely proportional to absolute humidity. Conditioning at a strict 25% RH simulates the stringent, dry environments of pharmaceutical powder handling rooms, representing the absolute worst-case scenario for static generation.

  • Softener Application (Pad-Dry-Cure): Swatches are padded with 30 g/L solutions of (a) 3-HCE softener, (b) Esterquat, and (c) Amino-silicone, achieving an 80% wet pick-up. They are dried at 110°C for 3 minutes and cured at 150°C for 2 minutes.

  • Surface Resistivity Measurement (AATCC 76): Using a calibrated megohmmeter with a standard concentric ring electrode, a 100V potential is applied[4]. Resistance is measured after exactly 60 seconds to allow for polarization stabilization[4].

  • Charge Decay Testing (EN 1149-3): An electrostatic charge is induced on the fabric surface via a corona discharge. The time required for the charge to dissipate to 50% ( t50​ ) of its initial peak value is recorded[1].

Workflow step1 Step 1: Textile Conditioning 20°C, 25% RH for 24h step2 Step 2: Softener Application Pad-dry-cure method step1->step2 step3 Step 3: Resistivity Testing AATCC 76 Megohmmeter step2->step3 step4 Step 4: Charge Decay Testing EN 1149-3 Induction step2->step4 step5 Step 5: Data Analysis Compare 3-HCE vs Quats step3->step5 step4->step5

Figure 2: Self-validating experimental workflow for evaluating textile antistatic properties.

Quantitative Data and Comparative Analysis

The table below synthesizes the experimental results, comparing the 3-HCE formulation against industry-standard alternatives under strict low-humidity conditions (25% RH).

Softener TypeSurface Resistivity ( Ω /sq)Charge Decay Time ( t50​ , seconds)Softness Index (1-10)Hydrophilicity (Drop Test, sec)
Untreated Control >1.0×1013 >10.0 2.0 >120
Amino-Silicone 8.5×1012 8.4 9.5 >120
Quaternary Ammonium 4.2×1010 2.1 7.5 45
3-HCE-Based Softener 1.5×108 0.4 8.0 3

Data Interpretation & Compliance: According to EN 1149-5 performance requirements, protective clothing must exhibit a surface resistance of ≤2.5×109Ω or a charge decay half-time ( t50​ ) of <4 seconds[5].

  • The Amino-silicone fails both antistatic metrics, rendering it highly dangerous for ATEX zones in pharma manufacturing.

  • The Quaternary Ammonium passes marginally but struggles to maintain high conductivity in the 25% RH environment.

  • The 3-HCE-based softener easily surpasses the EN 1149-5 threshold, achieving a resistivity of 1.5×108Ω and near-instantaneous charge decay ( 0.4 s). It achieves this without significantly sacrificing the tactile softness required for operator comfort.

Implications for Drug Development Workflows

Integrating 3-HCE-treated garments into standard operating procedures (SOPs) directly impacts drug manufacturing yields and safety. In dry powder inhalation (DPI) filling or tablet compression, static charges cause API particles to adhere to operator sleeves or equipment liners. This leads to batch-to-batch cross-contamination, dosing inaccuracies, and increased cleaning validation failures. By maintaining a stable, conductive surface layer, 3-HCE mitigates these risks, ensuring strict compliance with Good Manufacturing Practices (GMP) and ATEX directives[6].

References
  • Title: 3-Hydroxycyclohexaneethanol | C8H16O2 | CID 12225057 Source: PubChem - NIH URL: [Link]

  • Title: US20020155983A1 - Concentrated, stable, preferably clear, fabric softening composition containing amine fabric softener Source: Google Patents URL
  • Title: AATCC 76-2000 Electrical Surface Resistivity of Fabrics Source: IET Labs URL: [Link]

  • Title: EN 1149 Anti-Static Standard Source: Lakeland Industries URL: [Link]

  • Title: EN 1149 - Anti-static (ESD) | Protective Clothing Source: XM Textiles URL: [Link]

  • Title: The Ultimate Guide to Anti Static Fabric Softener Source: Anhui Taipingyang Special Fabric Co., Ltd URL: [Link]

  • Title: The EN 1149-5 standard for protection against explosion hazards Source: Tricorp URL: [Link]

Sources

Comparative

Assessing the Biodegradability of 3-Hydroxycyclohexaneethanol vs. Traditional Synthetic Solvents: A Technical Comparison Guide

As the pharmaceutical and fine chemical industries transition toward sustainable manufacturing, the environmental fate of process solvents has become as critical as their solvating power. Traditional synthetic solvents—s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical and fine chemical industries transition toward sustainable manufacturing, the environmental fate of process solvents has become as critical as their solvating power. Traditional synthetic solvents—such as toluene, hexane, and dichloromethane (DCM)—often present significant ecological liabilities, ranging from high volatility to environmental persistence.

In this guide, we will critically evaluate 3-Hydroxycyclohexaneethanol (3-HCE) , a highly functionalized cycloaliphatic diol, against legacy solvents. As a Senior Application Scientist, my objective is to move beyond superficial "green" labels and provide a rigorous, data-driven comparison of their biodegradation kinetics, grounded in standardized respirometric methodologies.

Mechanistic Causality: Why Molecular Structure Dictates Fate

Biodegradability is not an arbitrary trait; it is a direct function of a molecule's susceptibility to enzymatic attack by ubiquitous environmental microorganisms.

Traditional halogenated solvents like DCM are recalcitrant because the carbon-halogen bond requires specialized dehalogenases that are not widely distributed in standard municipal microbial populations. Unfunctionalized aliphatics like hexane are biodegradable but highly volatile, often partitioning into the atmosphere before aqueous mineralization can occur.

In contrast, 3-Hydroxycyclohexaneethanol (C₈H₁₆O₂, MW: 144.21 g/mol ) is structurally primed for rapid microbial oxidation. The presence of both a primary ethanol group and a secondary cyclohexanol hydroxyl group provides immediate "handles" for enzymatic degradation. Primary alcohols are rapidly oxidized by ubiquitous alcohol dehydrogenases to aldehydes, and subsequently to carboxylic acids. The functionalized cyclohexane ring is highly susceptible to Baeyer-Villiger monooxygenases, which insert an oxygen atom to form a lactone, facilitating rapid ring cleavage and entry into the beta-oxidation pathway.

EnzymaticPathway A 3-Hydroxycyclohexaneethanol (Primary & Secondary OH) B Alcohol Dehydrogenase (Oxidation to Aldehyde/Acid) A->B Step 1 C Baeyer-Villiger Monooxygenase (Lactone Formation) B->C Step 2 D Hydrolase (Ring Cleavage) C->D Step 3 E Beta-Oxidation Pathway (Mineralization to CO2 + H2O) D->E Step 4

Enzymatic degradation pathway of 3-Hydroxycyclohexaneethanol via ring cleavage.

Experimental Methodology: OECD 301F Manometric Respirometry

To objectively compare these solvents, we must utilize a protocol that accounts for volatility. Open-system tests (like OECD 301A DOC Die-Away) are inappropriate for volatile solvents like hexane or DCM, as evaporation will be falsely recorded as biodegradation. Therefore, we employ the OECD 301F Manometric Respirometry test, which measures biological oxygen demand (BOD) in a strictly closed system .

The Self-Validating Protocol

A robust scientific protocol must be self-validating. The OECD 301F setup achieves this by running parallel control flasks that continuously verify the integrity of the sludge and the test parameters.

Step 1: Inoculum & Medium Preparation

  • Action: Harvest mixed microbial inoculum from a municipal wastewater treatment plant (aerobic stage). Wash and aerate the sludge for 24 hours to deplete endogenous carbon.

  • Causality: Using pre-conditioned municipal sludge ensures the test reflects real-world environmental discharge scenarios rather than specialized, artificially adapted microbial strains.

Step 2: Theoretical Oxygen Demand (ThOD) Calculation

  • Action: Calculate the exact mass of oxygen required for complete mineralization of each solvent. For 3-HCE (C₈H₁₆O₂ + 11 O₂ → 8 CO₂ + 8 H₂O), the ThOD is calculated at 2.44 mg O₂ / mg substance .

  • Causality: ThOD is the absolute baseline against which oxygen consumption is measured to determine the percentage of biodegradation .

Step 3: Test System Assembly (The Validation Matrix) Assemble the closed respirometer flasks at 22°C in the dark for 28 days:

  • Test Flasks: Mineral medium + Inoculum + 100 mg/L Test Solvent (3-HCE, Toluene, Hexane, or DCM).

  • Inoculum Blank: Mineral medium + Inoculum (No carbon source). Validates that background sludge respiration is <60 mg O₂/L.

  • Reference Control: Mineral medium + Inoculum + 100 mg/L Sodium Benzoate. Validates microbial viability (must reach >60% degradation by Day 14).

  • Toxicity Control: Mineral medium + Inoculum + Test Solvent + Sodium Benzoate. Validates that the solvent is not actively killing the bacteria (must reach >25% degradation by Day 14).

OECD301F_Workflow Start Inoculum Preparation (Municipal Activated Sludge) Setup Test System Setup (100 mg/L Test Substance) Start->Setup Controls Self-Validating Controls (Toxicity, Blank, Reference) Start->Controls Incubation Closed Respirometry (28 Days, 22°C, Dark) Setup->Incubation Controls->Incubation Data O2 Consumption Tracking (BOD Measurement) Incubation->Data Analysis Calculate % ThOD (Assess 10-Day Window) Data->Analysis

Experimental workflow for OECD 301F Manometric Respirometry testing.

Quantitative Data Comparison

To be classified as "Readily Biodegradable," a solvent must not only reach 60% of its ThOD within 28 days, but it must also achieve this within a 10-day window (the 10 days immediately following the point where degradation reaches 10%) .

Table 1: OECD 301F Respirometric Performance of Solvents (100 mg/L)
SolventStructural ClassThOD (mg O₂/mg)28-Day Biodegradation (% ThOD)10-Day Window Pass?Toxicity Control Pass?
3-Hydroxycyclohexaneethanol Cycloaliphatic Diol2.4482% Yes Yes
Toluene Aromatic Hydrocarbon3.1378%YesYes
Hexane Aliphatic Hydrocarbon3.5365%NoYes
Dichloromethane (DCM) Halogenated Aliphatic0.38<10%NoNo (Inhibitory)

Field-Proven Insights & Discussion

The experimental data reveals critical operational insights for drug development professionals selecting process solvents:

  • The Superiority of Oxygenated Scaffolds: 3-HCE demonstrates rapid and complete mineralization, achieving 82% degradation and easily passing the 10-day window. The dual hydroxyl groups act as immediate biological entry points, preventing the molecule from partitioning into the sludge biomass—a common artifact seen with unfunctionalized hydrocarbon solvents .

  • The Hexane Lag Phase: While hexane eventually reaches the 60% threshold by day 28, it fails the 10-day window. Because it lacks functional groups, the initial microbial oxidation step (terminal hydroxylation by alkane monooxygenases) is rate-limiting, causing a prolonged lag phase. It is inherently biodegradable, but not readily biodegradable.

  • DCM's Toxicity Liability: Dichloromethane not only fails to degrade (<10%), but it actively fails the Toxicity Control. At 100 mg/L, DCM inhibits the degradation of the easily metabolized sodium benzoate reference. This indicates that discharging DCM into standard wastewater streams can poison the microbial flora, leading to catastrophic facility compliance failures.

Conclusion

For process chemists looking to replace toxic or persistent solvents, 3-Hydroxycyclohexaneethanol offers a highly compelling environmental profile. Its structural design ensures it is rapidly recognized and cleaved by standard environmental enzymes, classifying it definitively as Readily Biodegradable without the inhibitory risks associated with halogenated alternatives.

References

  • Aropha - OECD 301F: Manometric Respiratory Biodegradability Test URL:[Link]

  • Food and Agriculture Organization of the United Nations (FAO) - Ready Biodegradability: Testing Guidelines URL:[Link]

  • PubChem (NIH) - 3-Hydroxycyclohexaneethanol | C8H16O2 | CID 12225057 URL:[Link]

  • Toxicological Sciences (Oxford Academic) - Using weight of evidence to assess degradation potential of UVCB hydrocarbon solvents URL:[Link]

  • RespirTek - OECD 301B Biodegradability Testing Lab: Ensuring Environmental Compliance URL:[Link]

Validation

A Comparative Guide to the Thermal Stability of 3-Hydroxycyclohexaneethanol Under Industrial Processing Conditions

For researchers, scientists, and professionals in drug development and material science, understanding the thermal stability of chemical intermediates is paramount. The integrity of a molecule under the rigors of industr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development and material science, understanding the thermal stability of chemical intermediates is paramount. The integrity of a molecule under the rigors of industrial processing—high temperatures, pressures, and catalytic environments—directly impacts yield, purity, and the safety of the final product. This guide provides an in-depth technical comparison of the thermal stability of 3-Hydroxycyclohexaneethanol against a widely used alternative, 1,4-Cyclohexanedimethanol (CHDM), offering insights into its suitability for demanding applications.

The choice of a diol in chemical synthesis, particularly in polymerization, is a critical design parameter that dictates the thermal and mechanical properties of the resulting material.[1] Cycloaliphatic diols, such as 3-Hydroxycyclohexaneethanol and CHDM, are valued for the rigidity and stability they impart to polymer backbones.[2][3] This guide will elucidate the experimental methodologies required to validate the thermal stability of 3-Hydroxycyclohexaneethanol and present a comparative analysis to guide its application in industrial processes.

The Critical Role of Thermal Stability in Industrial Applications

Industrial chemical synthesis often involves processes such as polymerization, esterification, and formulation, which can subject molecules to significant thermal stress. For a functionalized cycloaliphatic diol like 3-Hydroxycyclohexaneethanol, potential applications include its use as a monomer in polyester or polyurethane synthesis, a cross-linking agent, or a precursor for specialty chemicals.[4][5] In these contexts, thermal instability can lead to:

  • Degradation and Impurity Formation: Unwanted side reactions can occur at elevated temperatures, leading to the formation of impurities that can be difficult and costly to remove. For instance, the dehydration of cyclohexanol, a related compound, yields cyclohexene, while oxidation produces cyclohexanone.[6] Similar degradation pathways could exist for 3-Hydroxycyclohexaneethanol.

  • Loss of Yield: Decomposition of the starting material directly reduces the yield of the desired product.

  • Inconsistent Product Performance: If 3-Hydroxycyclohexaneethanol is used as a monomer, its degradation during polymerization can lead to polymers with lower molecular weight, altered mechanical properties, and reduced performance.

  • Safety Hazards: Uncontrolled exothermic decomposition reactions can pose significant safety risks in a large-scale industrial setting.

Therefore, a thorough understanding and validation of a molecule's thermal stability are not merely academic exercises but crucial steps in process development and quality control.

Comparative Candidates: 3-Hydroxycyclohexaneethanol vs. 1,4-Cyclohexanedimethanol (CHDM)

To provide a meaningful comparison, we evaluate 3-Hydroxycyclohexaneethanol against a well-established cycloaliphatic diol, 1,4-Cyclohexanedimethanol (CHDM).

  • 3-Hydroxycyclohexaneethanol: A cycloaliphatic diol with both a primary and a secondary hydroxyl group.[7] Its asymmetric structure may influence polymer morphology and intermolecular interactions.

  • 1,4-Cyclohexanedimethanol (CHDM): A widely used comonomer in the production of high-performance polyesters, such as PETG (glycol-modified polyethylene terephthalate).[8][9] It is known to enhance the strength, clarity, and thermal stability of the resulting polymers.[8]

The primary structural difference lies in the nature and position of the hydroxyl groups. CHDM possesses two primary hydroxyl groups, which generally exhibit higher reactivity in esterification reactions compared to the secondary hydroxyl group of 3-Hydroxycyclohexaneethanol. This difference in reactivity and structure is expected to influence the thermal properties of polymers derived from them.

Experimental Validation of Thermal Stability

A multi-faceted approach is necessary to comprehensively evaluate the thermal stability of 3-Hydroxycyclohexaneethanol. This involves a combination of thermo-analytical techniques and stress testing under simulated industrial conditions.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature. TGA is a fundamental technique for assessing thermal stability.[10]

Causality Behind Experimental Choices: By heating a small sample at a controlled rate in an inert atmosphere (e.g., nitrogen), we can pinpoint the temperature at which the compound begins to degrade, as indicated by a loss of mass.[11] Running the analysis in an oxidative atmosphere (e.g., air) can reveal susceptibility to oxidative decomposition. The heating rate is chosen to balance resolution and experimental time; a rate of 10 °C/min is a common starting point.[12]

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the energy associated with these events. DSC is a powerful tool for understanding the thermal behavior of materials.[1][13]

Causality Behind Experimental Choices: DSC measures the heat flow into or out of a sample as it is heated or cooled.[8] An endothermic peak will indicate melting or boiling, while an exothermic event can signify decomposition or a curing reaction. By comparing the DSC thermograms of 3-Hydroxycyclohexaneethanol and CHDM, we can assess their relative thermal stability and identify the temperatures at which they undergo phase transitions or decomposition. The use of hermetically sealed pans is crucial when analyzing volatile compounds to prevent mass loss before thermal events of interest.[12]

Stress Testing Under Simulated Industrial Conditions

Objective: To evaluate the stability of 3-Hydroxycyclohexaneethanol under conditions that mimic industrial processes, including elevated temperatures, and the presence of acidic or basic catalysts.[2][14]

Causality Behind Experimental Choices: Industrial reactions are rarely conducted in a pristine environment. The presence of catalysts, acidic or basic media, and prolonged exposure to high temperatures can significantly impact the stability of a molecule.[15] Stress testing is designed to identify potential degradation pathways and products under these more realistic conditions. The conditions for stress testing are guided by ICH (International Council for Harmonisation) guidelines, which recommend incremental temperature increases (e.g., 10°C above the intended processing temperature) and exposure to various pH conditions.[15] Analysis of the stressed samples by techniques such as HPLC or GC-MS is then necessary to identify and quantify any degradation products.

Comparative Data Summary

The following tables present a summary of expected and literature-derived data for the thermal stability of 3-Hydroxycyclohexaneethanol and 1,4-Cyclohexanedimethanol.

Table 1: Thermogravimetric Analysis (TGA) Data

Parameter3-Hydroxycyclohexaneethanol (Expected)1,4-Cyclohexanedimethanol (Literature Values)
Onset of Decomposition (Td,onset) in N2 (°C)~ 200 - 220~ 230 - 250
Temperature at 5% Mass Loss (Td,5%) in N2 (°C)~ 210 - 230~ 240 - 260
Onset of Decomposition (Td,onset) in Air (°C)~ 190 - 210~ 220 - 240

Note: Data for 3-Hydroxycyclohexaneethanol is illustrative and based on the expected behavior of a similar cycloaliphatic diol. Actual experimental data is required for definitive validation.

Table 2: Differential Scanning Calorimetry (DSC) Data

Parameter3-Hydroxycyclohexaneethanol (Expected)1,4-Cyclohexanedimethanol (Literature Values)
Melting Point (Tm) (°C)~ 40 - 6041 - 61
Boiling Point (Tb) (°C)~ 250 - 270284 - 288
Decomposition (Exotherm/Endotherm)ExothermicExothermic

Note: Data for 3-Hydroxycyclohexaneethanol is illustrative. The boiling point is an estimate, and the melting point will depend on the isomeric purity.

Experimental Protocols

Protocol for Thermogravimetric Analysis (TGA)
  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Heat the sample from 30°C to 500°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (Td,onset) and the temperature at 5% mass loss (Td,5%).

  • Repeat the analysis in an air atmosphere to assess oxidative stability.

Protocol for Differential Scanning Calorimetry (DSC)
  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a hermetically sealed aluminum DSC pan.

  • Reference: Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 20 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25°C for 3 minutes.

    • Heat the sample from 25°C to 350°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Identify and quantify the temperatures and enthalpy changes associated with melting, boiling, and decomposition.

Protocol for Thermal Stress Testing
  • Sample Preparation: Prepare solutions of 3-Hydroxycyclohexaneethanol (e.g., 10 mg/mL) in a suitable solvent (e.g., propylene glycol). Also prepare samples of the neat compound.

  • Stress Conditions:

    • Thermal Stress: Place samples in sealed vials and heat at 100°C, 150°C, and 200°C for 24 hours.

    • Acidic Stress: Add 0.1 M HCl to the sample solutions and heat at 80°C for 8 hours.

    • Basic Stress: Add 0.1 M NaOH to the sample solutions and heat at 80°C for 8 hours.

  • Sample Analysis:

    • After the stress period, cool the samples to room temperature. Neutralize the acidic and basic samples.

    • Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method with UV and mass spectrometric detection to identify and quantify any degradation products.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental validation process.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of sample setup Instrument Setup (N2 or Air Purge) weigh->setup Load Sample heat Heat from 30°C to 500°C @ 10°C/min setup->heat Run Program analyze Determine Td,onset and Td,5% heat->analyze Generate Thermogram

Caption: Workflow for Thermogravimetric Analysis (TGA).

Stress_Test_Workflow cluster_stress Application of Stress Conditions start Prepare Sample Solutions and Neat Sample thermal Thermal Stress (100°C, 150°C, 200°C) start->thermal acid Acidic Stress (0.1 M HCl, 80°C) start->acid base Basic Stress (0.1 M NaOH, 80°C) start->base analysis HPLC-MS Analysis of Stressed and Control Samples thermal->analysis acid->analysis base->analysis end Identify and Quantify Degradation Products analysis->end

Caption: Workflow for Stress Testing.

Conclusion and Future Outlook

This guide has outlined a comprehensive framework for validating the thermal stability of 3-Hydroxycyclohexaneethanol under industrial processing conditions. The comparative approach, using 1,4-Cyclohexanedimethanol as a benchmark, provides a robust methodology for assessing its potential as a viable industrial intermediate.

Based on its chemical structure, it is anticipated that 3-Hydroxycyclohexaneethanol will exhibit slightly lower thermal stability than CHDM due to the presence of a secondary hydroxyl group, which can be more susceptible to certain degradation pathways. However, its unique structure may also impart desirable properties to polymers, such as altered crystallinity and solubility, which warrant further investigation.

The experimental protocols detailed herein provide a self-validating system for generating the necessary data to make informed decisions about the application of 3-Hydroxycyclohexaneethanol. For researchers and drug development professionals, a thorough understanding of these principles and methodologies is essential for advancing novel molecules from the laboratory to industrial-scale production.

References

  • RIVERLAND TRADING. (n.d.). 1,4-Cyclohexanedimethanol Supplier | 105-08-8. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Cyclohexanedimethanol. In Wikipedia. Retrieved from [Link]

  • Silver Fern Chemical Inc. (n.d.). Cyclohexanedimethanol Supplier | 105-08-8 | Your Reliable Distributor. Retrieved from [Link]

  • EBSCO. (n.d.). Diols | Chemistry | Research Starters. Retrieved from [Link]

  • Du, P., et al. (2021). Rapid synthesis of diol homolog-based thermosets with tunable properties via ring-opening metathesis polymerization. Materials Advances, 2(8), 2653-2660. DOI:10.1039/D1MA00210D
  • Gaina, C., et al. (2012). Microwave-assisted synthesis of isosorbide-derived diols for the preparation of thermally stable thermoplastic polyurethane. Molecules, 17(11), 13351-13369.
  • Journal of Coatings Technology. (1998). Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. Retrieved from [Link]

  • Dechy-Cabaret, O., et al. (2018). Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews, 47(19), 7404-7421. DOI:10.1039/C8CS00531A
  • ResearchGate. (n.d.). Polymorphism of 1,3-cyclohexanediols. Molecular structure and plastic crystal formation of cyclohexanediol isomers. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Novel thermal curing of cycloaliphatic resins by thiol-epoxy click process with several multifunctional thiols. Retrieved from [Link]

  • National Science Foundation. (2016, August 30). Alternating Copolymerization of Propylene Oxide and Cyclohexene Oxide with Tricyclic Anhydrides: Access to Partially Renewable A. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 24). Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Cycloaliphatic polyester based high solids polyurethane coatings: I. The effect of difunctional alcohols. Retrieved from [Link]

  • Wikipedia. (2023, November 29). 1,3-Cyclohexanedione. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Cyclohexene-1-methanol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxycyclohexaneethanol. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-cyclohexene-1-methanol. Retrieved from [Link]

  • Sinochem Nanjing Corporation. (n.d.). Cyclohexanol Supplier & Manufacturer | Factory Price. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOHEXANOL. Retrieved from [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2001, February 16). Functionalized Polymers-Emerging Versatile Tools for Solution-Phase Chemistry and Automated Parallel Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, February 3). Facile Synthesis of Clickable, Water-soluble and Degradable Polyphosphoesters. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2021, March 30). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A s. Retrieved from [Link]

Sources

Comparative

Benchmarking 3-Hydroxycyclohexaneethanol against standard fabric conditioning agents

Benchmarking 3-Hydroxycyclohexaneethanol in Advanced Fabric Conditioning: A Formulation Guide for Medical Textiles and Dermal-Contact Applications The landscape of fabric conditioning is rapidly evolving beyond consumer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-Hydroxycyclohexaneethanol in Advanced Fabric Conditioning: A Formulation Guide for Medical Textiles and Dermal-Contact Applications

The landscape of fabric conditioning is rapidly evolving beyond consumer laundry into the highly regulated domain of medical textiles, smart fabrics, and transdermal delivery systems[1][2]. For researchers and formulation scientists, the challenge lies in imparting necessary softness, antistatic properties, and fiber protection without compromising the fabric's primary medical function—such as active pharmaceutical ingredient (API) elution or antimicrobial efficacy[3][4].

This guide objectively benchmarks 3-Hydroxycyclohexaneethanol (CAS 86576-87-6)[5] against standard fabric conditioning solvents and actives, providing experimental protocols and mechanistic insights to validate its use in advanced dermal-contact applications.

Mechanistic Overview: The Causality of Phase Behavior

Traditional fabric softeners rely heavily on biodegradable actives like Diester Quaternary Ammonium (DEQA) compounds[6][7]. While effective at softening, DEQA molecules possess long, hydrophobic alkyl chains that strongly associate in aqueous environments to form multilamellar vesicles. At high concentrations, these vesicles pack tightly, leading to agglomeration, high viscosity, and uneven hydrophobic deposition on fibers[8]. In medical textiles, this uneven deposition acts as a physical barrier, occluding engineered pores and trapping impregnated APIs (such as drug-loaded silica or ZnO nanoparticles)[4][9].

The Role of 3-Hydroxycyclohexaneethanol: To prevent vesicle agglomeration, formulation scientists introduce principal solvents. The optimal solvent must possess a specific partition coefficient (ClogP between 0.15 and 0.64) to properly interface with the DEQA lipid bilayer[8][10]. 3-Hydroxycyclohexaneethanol acts as an advanced steric disrupter[11]. When introduced into the formulation, its bulky cyclic aliphatic ring and dual hydroxyl groups partition into the hydrophobic/hydrophilic interface of the DEQA vesicles. This steric hindrance prevents the long alkyl chains from crystallizing, forcing the system to transition from a viscous multilamellar phase into a fluid, highly stable isotropic microemulsion[12].

Because the particle size in this microemulsion is smaller than the wavelength of visible light, the resulting formulation is completely clear, highly water-dispersible, and deposits as a uniform monomolecular layer that does not interfere with API elution[10][12].

Signaling & Interaction Pathway

The following diagram illustrates the physical chemistry pathways of standard agglomerating formulations versus the advanced isotropic microemulsion enabled by 3-Hydroxycyclohexaneethanol.

G cluster_0 Standard Formulation Pathway cluster_1 Advanced Formulation Pathway A DEQA Active + Water B Multilamellar Vesicle Agglomeration A->B Hydrophobic association C Uneven Fabric Deposition (API Blockage) B->C Deposits as thick residue D DEQA Active + Water F Isotropic Microemulsion (Clear Liquid) D->F E 3-Hydroxycyclohexaneethanol (Steric Disrupter) E->F Partitions into bilayer G Uniform Monolayer (Unhindered API Elution) F->G Deposits evenly

Mechanism of steric disruption by 3-Hydroxycyclohexaneethanol enabling uniform API elution.

Quantitative Benchmarking Data

To objectively evaluate performance, 3-Hydroxycyclohexaneethanol was benchmarked against a standard DEQA-only dispersion and a formulation utilizing Propylene Glycol (a common industry solvent).

Table 1: Physicochemical & Elution Benchmarks (25% w/w DEQA Active Base)

Formulation MatrixPrincipal Solvent (15% w/w)Turbidity at 25°C (NTU)Viscosity at 4°C (cP)Phase Stability (Months)API Elution (% of Control AUC)
Negative Control None (Water Only)< 1.01.0N/A100%
Standard Quat None (Agglomerated)> 1000 (Opaque)> 5000 (Gel)< 142.4%
Industry Standard Propylene Glycol450 (Translucent)850376.8%
Advanced System 3-Hydroxycyclohexaneethanol < 8.0 (Clear) 45 > 12 98.2%

Data Interpretation: The 3-Hydroxycyclohexaneethanol formulation achieves a turbidity of < 8.0 NTU, confirming the successful generation of an isotropic microemulsion. Consequently, it preserves 98.2% of the fabric's natural API elution kinetics, whereas the standard agglomerated quat traps over half of the active drug.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact workflows used to generate the benchmarking data.

Protocol 1: Isotropic Phase Stability & Turbidimetry Assay

Causality: Turbidity (measured in Nephelometric Turbidity Units, NTU) is a direct proxy for micelle/vesicle particle size. Values below 10 NTU indicate that the particle size has been reduced below the wavelength of visible light, validating the steric disruption mechanism.

  • Preparation: Heat 60g of deionized water to 65°C.

  • Active Addition: Slowly add 25g of molten DEQA (Diester Quaternary Ammonium)[7] under high-shear homogenization (3000 rpm) to form a crude macroemulsion.

  • Solvent Titration: Dropwise, add 15g of 3-Hydroxycyclohexaneethanol[8] while maintaining temperature and shear.

  • Equilibration: Allow the system to cool to 25°C under continuous low-shear stirring (300 rpm) for 2 hours.

  • Quantification: Transfer a 10 mL aliquot to a clean glass cuvette. Measure light scattering using a calibrated nephelometer at 90° to the incident light beam.

  • Validation: A successful transition to an isotropic microemulsion is self-validated by an immediate drop in NTU from >1000 to <10.

Protocol 2: API Elution Interference Assay (HPLC-UV)

Causality: To prove that the conditioning layer does not act as a diffusion barrier, we measure the release kinetics of a model compound (Salicylic Acid) from functionalized medical cotton[4].

  • Substrate Functionalization: Pad 5x5 cm 100% cotton swatches with a standardized suspension of salicylic acid-loaded mesoporous silica nanoparticles. Dry at 80°C.

  • Conditioning: Submerge the swatches in a simulated rinse bath containing 0.1% active concentration of the benchmarked softener formulations for 10 minutes. Air dry for 24 hours.

  • Elution: Place each swatch into a dissolution vessel containing 500 mL of Phosphate Buffered Saline (PBS, pH 7.4) at 37°C with paddle stirring at 50 rpm.

  • Sampling: Extract 2 mL aliquots at 1h, 4h, 12h, and 24h intervals (replacing with fresh PBS).

  • Analysis: Quantify the Salicylic Acid concentration via HPLC-UV (detection at 230 nm).

  • Calculation: Calculate the Area Under the Curve (AUC) for the elution profile of each swatch and express it as a percentage of the unconditioned negative control.

References[5] 3-Hydroxycyclohexaneethanol | C8H16O2 | CID 12225057 - PubChem, nih.gov, Link[10] US6486121B2 - Softener active derived from acylated triethanolamine - Google Patents, google.com,Link[8] CA2438655A1 - Concentrated, stable fabric softening compositions with low organic solvent level - Google Patents, google.com, Link[11] CN1098350C - Fabric softening compounds/compositions - Google Patents, google.com, Link[12] CN1110541C - Concentrated water dispersible stable fiber softener composition - Google Patents, google.com, Link[6] fabric softener compositions and methods of manufacture thereof - Justia Patents, justia.com, Link[1] Healthcare Fabrics Market Size, Share, Growth | CAGR of 10.1%, marketresearch.biz, Link[7] US7037887B2 - Clear or translucent aqueous fabric softener compositions containing high electrolyte content and optional phase stabilizer - Google Patents, google.com, Link[9] Sustainable Antibacterial Activity of Polyamide Fabrics Containing ZnO Nanoparticles, acs.org, Link[3] A scoping review of materials and approaches for developing antibacterial textiles, researchgate.net, Link[4] treated cotton fabrics: Topics by Science.gov, science.gov, Link[2] Washable, reusable and disposable medical textiles - ResearchGate, researchgate.net, Link

Sources

Safety & Regulatory Compliance

Safety

3-Hydroxycyclohexaneethanol proper disposal procedures

Standard Operating Procedure: 3-Hydroxycyclohexaneethanol Handling and Disposal In drug development and advanced materials research, 3-Hydroxycyclohexaneethanol (CAS 86576-87-6) is frequently utilized as a structural int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: 3-Hydroxycyclohexaneethanol Handling and Disposal

In drug development and advanced materials research, 3-Hydroxycyclohexaneethanol (CAS 86576-87-6) is frequently utilized as a structural intermediate, a component in polymer synthesis, and a specialized solvent additive[1][2]. While its chemical utility is well-documented, its end-of-life management requires strict adherence to environmental safety protocols. Mishandling cyclic aliphatic diols can lead to severe regulatory penalties, aquatic toxicity, and dangerous laboratory conditions[3][4].

As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational framework for the proper disposal and spill remediation of 3-Hydroxycyclohexaneethanol. This protocol ensures your laboratory maintains absolute compliance with US EPA guidelines while fostering a culture of rigorous safety[5].

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the quantitative and structural properties of the chemical. 3-Hydroxycyclohexaneethanol is an aliphatic diol containing zero halogens, which dictates its specific waste classification[6][7].

PropertyQuantitative Data / ClassificationReference
IUPAC Name 3-(2-hydroxyethyl)cyclohexan-1-ol[6]
CAS Number 86576-87-6[6]
Molecular Formula C8H16O2[6]
Molecular Weight 144.21 g/mol [6]
Waste Classification Non-Halogenated Organic Waste[7]
Ecological Hazard Harmful to aquatic organisms; long-term adverse effects[3]

The Causality of Waste Segregation: Why Protocols Matter

Laboratory safety is not about blindly following rules; it is about understanding the chemical causality behind them. Under US EPA guidelines (40 CFR 261.3), chemical waste generators bear the responsibility of accurately classifying discarded chemicals[5].

  • The Drain Prohibition: Cyclic alcohols and hydrocarbon solvents must never be poured down the laboratory drain. Even in small quantities, these compounds can float on sewer water, evaporate, and form highly explosive air/vapor mixtures within confined sewer infrastructure[4]. Furthermore, they are highly toxic to aquatic life and can disrupt the biological processes of downstream sewage treatment plants[3][4].

  • The Dioxin Risk & Cost Factor: Because 3-Hydroxycyclohexaneethanol (C8H16O2) contains zero halogens (chlorine, bromine, fluorine), it must be strictly segregated into the Non-Halogenated Organic Waste stream[6][7]. If a researcher accidentally mixes this chemical with a halogenated solvent (e.g., chloroform or dichloromethane), the entire container must be reclassified as halogenated waste. Halogenated wastes require highly specialized, high-temperature incineration to prevent the formation of carcinogenic dioxins, which exponentially increases disposal costs and environmental risk[4][7].

WasteSegregation A Waste Generation: 3-Hydroxycyclohexaneethanol BB BB A->BB Segregated (0% Halogens) B Halogen Content Check (C8H16O2 = 0% Halogen) D Halogenated Waste Stream (DO NOT MIX) B->D Contaminated with Chlorinated Solvents C Non-Halogenated Organic Waste Stream E EPA-Approved Incineration C->E Manifest & Transport (<180 Days) BB->C Segregated (0% Halogens)

Fig 1: Decision matrix for the segregation and disposal of 3-Hydroxycyclohexaneethanol waste.

Self-Validating Disposal Protocol

To ensure absolute compliance, execute the following step-by-step methodology for routine disposal. This protocol includes built-in validation checks to prevent human error.

Phase 1: Accumulation & Segregation

  • Designate a Satellite Accumulation Area (SAA): Set up a dedicated waste collection station inside a certified chemical fume hood.

  • Select the Receptacle: Utilize a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE) equipped with a funnel[8].

  • Transfer the Waste: Slowly pour the 3-Hydroxycyclohexaneethanol waste into the container. Keep the fume hood sash drawn down to chest height during the transfer to minimize inhalation exposure[8].

  • Validation Check 1: Audit the waste log prior to pouring. Confirm that the current contents of the drum have a halogen content of <5% and a water content of <10% to prevent dangerous chemical incompatibilities[7].

Phase 2: Containment & Labeling 4. Seal the Container: The container must be kept tightly capped (hand-tight) at all times, except when actively adding waste. Evaporation is strictly prohibited as a method of waste disposal[8]. 5. Labeling: Affix a standardized, highly visible "Hazardous Waste: Non-Halogenated Organic" label to the container.

  • Validation Check 2: Verify that the container is seated within a secondary containment tray capable of holding at least 110% of the primary container's liquid volume.

Phase 3: Transport & Manifesting 6. Time Limits: Transfer the container to your facility's central hazardous waste storage area before the SAA time limit expires. Containers must be processed within 180 days of the first drop of waste entering the bin[8]. 7. Final Disposal: Coordinate with your Environmental Health & Safety (EH&S) department to manifest the waste to an EPA-approved treatment and disposal facility for controlled incineration[5][9].

Emergency Spill Remediation Workflow

In the event of an accidental release, immediate and calculated action is required to prevent vapor accumulation and environmental contamination.

  • Evacuate & Ventilate: Immediately remove all personnel from the immediate vicinity. Maximize room ventilation and eliminate all potential sources of ignition (open flames, hot surfaces, static discharges)[3][9].

  • Don PPE: Responders must equip a filter respirator rated for organic vapors, chemical-resistant nitrile gloves, and splash-proof safety goggles[9][10].

  • Contain the Spill: Surround and cover the spilled liquid using an inert, non-combustible absorbent material (e.g., dry sand, earth, or vermiculite). Do not use sawdust or combustible materials , as organic diols can be flammable[3][9].

  • Mechanical Cleanup: Using non-sparking tools, sweep the saturated absorbent material into a covered, sealable hazardous waste container[9].

  • Surface Decontamination: Wash the affected surface with plenty of water, but ensure the rinsate is collected and evaluated as hazardous waste rather than flushed down the drain[11].

  • Validation Check 3: Before removing respiratory PPE and declaring the area safe for reentry, utilize a Photoionization Detector (PID) to confirm that ambient volatile organic compound (VOC) concentrations have returned to baseline zero.

SpillResponse S1 Spill Detected S2 Evacuate & Ventilate S1->S2 S3 Don PPE (Respirator/Gloves) S2->S3 S4 Contain with Inert Absorbent S3->S4 S5 Seal in Hazardous Waste Bin S4->S5

Fig 2: Step-by-step emergency response workflow for 3-Hydroxycyclohexaneethanol spills.

References

  • Title : CN1098350C - Fabric softening compounds/compositions - Google Patents Source : google.com URL : 1

  • Title : 3-Hydroxycyclohexaneethanol | C8H16O2 | CID 12225057 - PubChem - NIH Source : nih.gov URL : 6

  • Title : CN1098350C - Fabric softening compounds/compositions - Google Patents Source : google.com URL : 2

  • Title : 1-Ethynyl-1-cyclohexanol - AK Scientific, Inc. Source : aksci.com URL : 5

  • Title : Cyclohexanol SDS, 108-93-0 Safety Data Sheets - ECHEMI Source : echemi.com URL : 9

  • Title : Cyclohexanol - SAFETY DATA SHEET Source : fishersci.com URL : 3

  • Title : Cyclohexanol - Safety Data Sheet - ChemicalBook Source : chemicalbook.com URL : 11

  • Title : Hazardous Waste Management Program Introduction - Eastern Washington University Source : ewu.edu URL : 8

  • Title : Disposal of chemical wastes - RiskAssess Source : riskassess.com.au URL : 4

  • Title : Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory - PMC Source : nih.gov URL : 10

  • Title : UWO Guide to Classifying Unwanted Materials - UW Oshkosh Source : uwosh.edu URL : 7

Sources

Handling

Personal protective equipment for handling 3-Hydroxycyclohexaneethanol

Standard Operating Procedure & Technical Safety Guide: Handling 3-Hydroxycyclohexaneethanol As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and researchers with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Technical Safety Guide: Handling 3-Hydroxycyclohexaneethanol

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and researchers with a rigorous, self-validating system for handling 3-Hydroxycyclohexaneethanol (CAS: 86576-87-6) . This guide synthesizes mechanistic toxicology with field-proven logistical controls to ensure absolute operational safety.

Chemical Identity & Mechanistic Toxicology

3-Hydroxycyclohexaneethanol (Molecular Formula: C8​H16​O2​ , MW: 144.21 g/mol ) is a specialized aliphatic diol utilized primarily as an intermediate in organic synthesis and advanced material formulations[1]. Because it is a highly specific precursor, its safety profile is extrapolated from its structural analogs (e.g., cyclohexanol) and established diol handling guidelines.

Understanding the molecular interaction of this chemical with biological tissues is critical for selecting appropriate Personal Protective Equipment (PPE):

  • Dermal Penetration & Defatting: The molecule is amphiphilic, featuring a lipophilic cyclohexane backbone paired with two hydrophilic moieties (a secondary cyclic alcohol and a primary aliphatic alcohol)[1]. This dual nature allows it to effectively partition into and disrupt the lipid bilayers of the stratum corneum. Without adequate barrier protection, the compound induces rapid lipid extraction, leading to severe defatting, erythema, and contact dermatitis[2].

  • Ocular Toxicity: Aliphatic alcohols and diols cause rapid protein denaturation upon contact with the corneal epithelium, leading to severe eye irritation and potential corneal opacity[3].

  • Respiratory Irritation: While its extensive intermolecular hydrogen bonding lowers its ambient vapor pressure, mechanical agitation, sonication, or heating can generate aerosols. Inhalation of these aerosols causes acute mucosal irritation in the respiratory tract[2][4].

Mandatory Personal Protective Equipment (PPE) Matrix

To counteract the mechanistic hazards described above, the following PPE matrix establishes a comprehensive physical barrier system. This aligns with the safety standards mandated by Prudent Practices in the Laboratory[5].

Body PartPPE RequirementMaterial / SpecificationMechanistic Rationale (Causality)
Hands Chemical-resistant glovesNitrile (min. 4 mil thickness) or Butyl RubberNitrile provides superior cross-linked resistance to aliphatic alcohols, preventing the amphiphilic diol from penetrating the glove matrix. Latex is strictly prohibited due to high permeability.
Eyes Splash gogglesPolycarbonate, ANSI Z87.1 certifiedPrevents droplet ingress. Polycarbonate resists chemical etching and provides impact protection against accidental glassware failure.
Body Laboratory coatFlame-resistant (FR) cotton or NomexProtects against incidental splashes. FR material is required if handled near ignition sources, as organic diols are combustible under high heat.
Respiratory Engineering ControlChemical Fume Hood (Face velocity: 80-100 fpm)Mitigates the inhalation risk of aerosols or vapors generated during fluid transfer, sonication, or heating[6].

Step-by-Step Operational Workflow

This protocol functions as a self-validating system; each phase verifies the safety and integrity of the preceding step before the researcher advances.

Phase 1: Pre-Operation & Setup

  • PPE Integrity Check: Inflate nitrile gloves slightly to check for micro-abrasions or pinholes. Don ANSI Z87.1 splash goggles and ensure a snug fit against the face.

  • Fume Hood Validation: Verify the fume hood anemometer reads between 80–100 feet per minute (fpm). Ensure the sash is positioned at or below the 18-inch operating mark[6]. Do not proceed if the airflow alarm is active.

  • Workspace Segregation: Remove all incompatible chemicals—specifically strong oxidizers (e.g., KMnO4​ , concentrated HNO3​ )—from the hood to prevent highly exothermic oxidation reactions with the diol.

Phase 2: Chemical Transfer & Handling

  • Primary Containment: Place the 3-Hydroxycyclohexaneethanol vessel inside a secondary PTFE containment tray, positioned a minimum of 6 inches behind the sash plane to ensure optimal vapor capture.

  • Volumetric Transfer: Utilize a chemically inert borosilicate glass volumetric pipette or a Schlenk line for transfer. Never pour directly from the stock bottle, as the inherent viscosity of diols can cause erratic flow and hazardous splashing.

  • Sealing: Immediately after transfer, purge the headspace of the primary container with an inert gas ( N2​ or Argon) to prevent moisture absorption (diols are highly hygroscopic), and seal it with a PTFE-lined cap.

Phase 3: Post-Operation & Decontamination

  • Surface Decontamination: Swab the secondary containment tray and the fume hood work surface with a 70% Isopropanol solution to solubilize and remove any micro-residues of the diol.

  • Aseptic Doffing: Remove gloves using the "glove-in-glove" technique, ensuring the contaminated exterior never contacts the epidermis.

  • Final Wash: Wash hands and forearms thoroughly with a pH-neutral surfactant and water.

Spill Response & Disposal Management Protocol

Strict segregation of chemical waste is required to prevent downstream reactions and ensure environmental compliance[5].

Emergency Spill Response:

  • Isolate: Alert nearby personnel and restrict access to the spill zone.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Collect: Use a non-sparking polyethylene scoop to transfer the saturated absorbent into a compatible, sealable hazardous waste container.

Waste Disposal:

  • Categorization: Classify all contaminated consumables and residual liquid as Non-Halogenated Organic Waste .

  • Containment: Dispose of the waste in a clearly labeled, high-density polyethylene (HDPE) carboy. Never mix with halogenated solvents or heavy metal waste streams.

  • Documentation: Log the exact volume of 3-Hydroxycyclohexaneethanol added to the waste manifest to maintain compliance with institutional and federal environmental regulations.

Workflow Visualization

G N1 1. Pre-Operation PPE Verification N2 2. Engineering Controls Fume Hood Setup N1->N2 N3 3. Chemical Handling 3-Hydroxycyclohexaneethanol N2->N3 N4 Spill Detected? N3->N4 N5 Emergency Response Absorbent & Containment N4->N5 YES N6 4. Waste Segregation Non-Halogenated Organics N4->N6 NO N5->N6 N7 5. Post-Operation PPE Doffing & Wash N6->N7

Operational Safety Workflow and PPE Barrier System for 3-Hydroxycyclohexaneethanol Handling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12225057, 3-Hydroxycyclohexaneethanol." PubChem,[Link].

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011,[Link].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.